3-Bromo-2,4,5-trifluorobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,4,5-trifluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3O2/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVLSESGZBAPHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382533 | |
| Record name | 3-Bromo-2,4,5-trifluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104222-42-6 | |
| Record name | 3-Bromo-2,4,5-trifluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling 3-Bromo-2,4,5-trifluorobenzoic acid: A Comprehensive Technical Guide
For Immediate Release: Researchers, scientists, and professionals in drug development now have access to a detailed technical guide on 3-Bromo-2,4,5-trifluorobenzoic acid, a key chemical compound in modern pharmaceutical and materials science research. This document provides an in-depth overview of its properties, synthesis, and applications, with a strong emphasis on experimental data and safety protocols. The CAS number for this compound is 104222-42-6.[1]
Core Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 104222-42-6 |
| Molecular Formula | C₇H₂BrF₃O₂ |
| Molecular Weight | 254.99 g/mol [1] |
| Density | 2.0±0.1 g/cm³ |
| Boiling Point | 285.9±40.0 °C at 760 mmHg |
| Flash Point | 126.7±27.3 °C |
| Purity | Typically ≥98%[2] |
| Physical Form | Solid |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Safety Information:
This compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation. The signal word for this compound is "Warning". Precautionary statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Recommended safety measures (P-codes) include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthetic Pathway Overview
The synthesis of this compound is a critical process for its availability in research and development. While specific proprietary methods may vary, a general understanding of the synthetic logic provides valuable context for researchers. A potential synthetic route is outlined in the diagram below.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. The following sections outline methodologies for the synthesis and purification of this compound.
Synthesis of this compound
Objective: To synthesize this compound from a suitable precursor.
Materials:
-
2,4,5-Trifluorobenzoic acid
-
Brominating agent (e.g., N-Bromosuccinimide)
-
Sulfuric acid (or other suitable catalyst)
-
Appropriate solvent (e.g., Dichloromethane)
-
Sodium sulfite solution
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,5-trifluorobenzoic acid in the chosen solvent.
-
Carefully add the brominating agent and the catalyst to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for the duration determined by reaction monitoring (e.g., via Thin Layer Chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a sodium sulfite solution to remove any excess bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and a sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification by Recrystallization
Objective: To purify the crude this compound.
Materials:
-
Crude this compound
-
Suitable solvent system (e.g., Ethanol/water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent system in an Erlenmeyer flask.
-
Allow the solution to cool slowly to room temperature to promote crystal formation.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Application in Drug Discovery and Development
Fluorinated benzoic acid derivatives are crucial building blocks in medicinal chemistry. The unique electronic properties of the fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. This compound serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
Caption: A simplified workflow illustrating the use of the title compound in the drug discovery process.
This technical guide serves as a foundational resource for researchers working with this compound. By providing clear, concise, and actionable information, it aims to facilitate innovative research and development in the chemical and pharmaceutical sciences.
References
An In-depth Technical Guide to 3-Bromo-2,4,5-trifluorobenzoic acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Bromo-2,4,5-trifluorobenzoic acid (CAS No: 104222-42-6). This compound is a key fluorinated building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern imparts specific reactivity and properties that are highly valuable in the design of novel molecules. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data. Furthermore, its role as a versatile intermediate in drug discovery is discussed, highlighting its potential in the development of new therapeutic agents.
Chemical and Physical Properties
This compound is a white solid at room temperature.[1] The presence of multiple fluorine atoms and a bromine atom on the aromatic ring significantly influences its electronic properties, acidity, and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₂BrF₃O₂ | [2] |
| Molecular Weight | 254.99 g/mol | [2] |
| CAS Number | 104222-42-6 | [2] |
| Appearance | Solid | [3] |
| Density | 2.0 ± 0.1 g/cm³ | [4] |
| Boiling Point | 285.9 ± 40.0 °C at 760 mmHg | [4] |
| Flash Point | 126.7 ± 27.3 °C | [4] |
| Purity | ≥98% | [3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |
| InChI Key | VWVLSESGZBAPHA-UHFFFAOYSA-N | [3] |
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes, often involving the functionalization of a pre-existing fluorinated aromatic compound. A common strategy involves the metallation and subsequent carboxylation of a suitable precursor.
Experimental Protocol: Synthesis
A plausible synthetic route starts from 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole.[5] The oxazoline group serves to direct the ortho-lithiation and subsequent bromination.
Generalized Synthesis Workflow:
Experimental Protocol: Purification by Recrystallization
Purification of the crude product is typically achieved by recrystallization to obtain a high-purity solid.
-
Solvent Selection: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. A mixture of ethanol and water is often a suitable choice.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent mixture to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified compound will crystallize out of the solution. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Interpretation |
| ¹H NMR | ~10-13 | broad singlet | Carboxylic acid proton (-COOH) |
| ~7.5-8.0 | doublet of doublets | Aromatic proton | |
| ¹³C NMR | ~165-170 | singlet | Carboxylic acid carbon (C=O) |
| ~140-160 | complex multiplets (due to C-F coupling) | Aromatic carbons attached to fluorine | |
| ~110-120 | doublet of doublets | Aromatic carbon attached to hydrogen | |
| ~100-110 | doublet | Aromatic carbon attached to bromine | |
| ¹⁹F NMR | -110 to -150 | complex multiplets | Fluorine atoms on the aromatic ring |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| 1680-1710 | Strong | C=O stretch (carboxylic acid) |
| 1550-1620 | Medium | C=C stretch (aromatic ring) |
| 1200-1300 | Strong | C-O stretch (carboxylic acid) |
| 1000-1150 | Strong | C-F stretch |
| 600-800 | Medium-Weak | C-Br stretch |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[6] Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[7] The presence of trifluoromethyl groups can lead to the loss of a CF₃ radical.[8]
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry due to the presence of multiple reaction sites.[9] The carboxylic acid group allows for the formation of amides and esters, while the bromine and fluorine atoms can be utilized in various cross-coupling reactions to introduce new functionalities.
The incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[10] The trifluoromethyl group, in particular, can significantly alter the lipophilicity and electronic properties of a molecule.[11]
Safety and Handling
This compound is classified as an irritant.[3] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Table 4: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
This compound is a highly functionalized aromatic compound with significant potential in synthetic organic chemistry, particularly for the development of new pharmaceuticals. Its unique combination of reactive sites allows for the creation of diverse molecular architectures. This guide provides essential information for researchers and developers working with this versatile building block, from its fundamental properties to its practical applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 9. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Molecular Structure of 3-Bromo-2,4,5-trifluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Bromo-2,4,5-trifluorobenzoic acid, a halogenated aromatic carboxylic acid of interest in synthetic and medicinal chemistry. This document is intended to serve as a core reference for researchers utilizing this compound in further scientific endeavors.
Molecular Structure and Identification
This compound is a derivative of benzoic acid with one bromine and three fluorine atoms substituting the hydrogen atoms on the benzene ring. The precise arrangement of these halogens significantly influences the molecule's chemical reactivity and physical properties.
Table 1: Chemical Identifiers for this compound [1][2][3][4][5]
| Identifier | Value |
| CAS Number | 104222-42-6 |
| Molecular Formula | C₇H₂BrF₃O₂ |
| Molecular Weight | 254.99 g/mol |
| InChI | 1S/C7H2BrF3O2/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H,(H,12,13) |
| InChIKey | VWVLSESGZBAPHA-UHFFFAOYSA-N |
| SMILES | O=C(O)c1cc(F)c(F)c(Br)c1F |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Physical Form | Solid |
| Density | 2.0±0.1 g/cm³ |
| Boiling Point | 285.9±40.0 °C at 760 mmHg |
| Flash Point | 126.7±27.3 °C |
Synthesis
The following diagram illustrates a generalized workflow for such a synthesis.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the currently reviewed literature. However, for structurally similar compounds, such as 3-bromobenzoic acid, extensive spectroscopic data is available and can serve as a reference for expected spectral features.[6][7][8]
Crystallographic Data
No published crystal structure data for this compound could be located in the searched databases. The analysis of crystal structures for similar halogenated benzoic acids, such as 3-chloro-2,4,5-trifluorobenzoic acid and 2,4,6-trifluorobenzoic acid, reveals common features like the formation of hydrogen-bonded dimers in the solid state.[9][10] It is plausible that this compound would exhibit a similar packing motif.
Biological Activity and Applications
The biological activity of this compound has not been extensively documented in the public domain. However, fluorinated benzoic acid derivatives are recognized as important building blocks in drug discovery.[11] The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of molecules.[12]
Analogs of this compound, such as other brominated and fluorinated benzoic acids, have been investigated for a range of biological activities, including their use as intermediates in the synthesis of anticancer and anti-inflammatory agents.[13][14] For instance, 3-Bromo-2-fluorobenzoic acid is a key intermediate in the synthesis of Dabrafenib, a BRAF kinase inhibitor.[13] Given these precedents, this compound holds potential as a valuable scaffold for the development of novel therapeutic agents.
The logical relationship for its potential application in drug discovery is outlined below.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. scbt.com [scbt.com]
- 4. This compound | 104222-42-6 [sigmaaldrich.com]
- 5. 3-溴-2,4,5-三氟苯甲酸_MSDS_密度_沸点_CAS号【104222-42-6】_化源网 [chemsrc.com]
- 6. benchchem.com [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]
A Technical Guide to the Spectroscopic Profile of 3-Bromo-2,4,5-trifluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Bromo-2,4,5-trifluorobenzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies provided are adapted from standard experimental protocols for the analysis of aromatic carboxylic acids.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and the known effects of substituents on spectroscopic behavior.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.5 - 7.8 | t | ~8-10 | Ar-H |
Solvent: CDCl₃. The single aromatic proton is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 165 - 170 | C=O |
| 155 - 160 (d) | C-F |
| 150 - 155 (d) | C-F |
| 145 - 150 (d) | C-F |
| 120 - 125 | C-Br |
| 115 - 120 | C-COOH |
| 110 - 115 (t) | C-H |
Solvent: CDCl₃. Carbons attached to fluorine will exhibit splitting (d, doublet). The carbon attached to the single proton will show as a triplet in a coupled spectrum.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| -110 to -120 | F at C2 |
| -130 to -140 | F at C4 |
| -150 to -160 | F at C5 |
Reference: CFCl₃. The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.
Table 4: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| 2500 - 3300 | O-H (Carboxylic Acid) |
| 1700 - 1720 | C=O (Carboxylic Acid) |
| 1600 - 1620 | C=C (Aromatic) |
| 1200 - 1300 | C-F |
| 600 - 700 | C-Br |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 254/256 | [M]⁺ and [M+2]⁺ isotopic peaks for Bromine |
| 237/239 | [M-OH]⁺ |
| 209/211 | [M-COOH]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrumentation and Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.
-
Shim the magnetic field to achieve optimal resolution.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling and acquire the spectrum over a wider spectral width.
-
For ¹⁹F NMR, acquire the spectrum with appropriate referencing.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Instrumentation and Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The final spectrum should be displayed in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
-
Instrumentation and Data Acquisition:
-
Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Infuse the sample solution directly into the ion source at a constant flow rate.
-
Acquire the mass spectrum in the positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).
-
Observe the molecular ion peak and its characteristic isotopic pattern for bromine.
-
Visualizations
Plausible Synthetic Pathway
Caption: A plausible synthetic route to this compound.
General Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of this compound.
A Comprehensive Technical Guide to the Safety and Handling of 3-Bromo-2,4,5-trifluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety and handling information for 3-Bromo-2,4,5-trifluorobenzoic acid (CAS No. 104222-42-6). The following sections detail the hazards, necessary precautions, and appropriate responses to ensure the safe use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1][2][3][4] | GHS07 (Exclamation mark)[1] | Warning[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1][2][3] | ||
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation.[1][2][3] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₇H₂BrF₃O₂[4][5][6] |
| Molecular Weight | 254.99 g/mol [1][4][5][6] |
| Physical Form | Solid[1] |
| Appearance | White solid[4] |
| Density | 2.0±0.1 g/cm³[5] |
| Boiling Point | 285.9±40.0 °C at 760 mmHg[5] |
| Flash Point | 126.7±27.3 °C[5] |
| Purity | 98%[1] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize risk.
Handling
-
Handle in a well-ventilated place.[7]
-
Wear suitable protective clothing, gloves, and eye/face protection.[7][8]
-
Use non-sparking tools.[7]
-
Prevent fire caused by electrostatic discharge steam.[7]
-
Do not eat, drink, or smoke when using this product.[8]
-
Wash hands and any exposed skin thoroughly after handling.[4]
Storage
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[3][7][8][9]
-
Store locked up.[3]
-
Recommended storage temperature is 2-8°C.[1]
-
Store apart from foodstuff containers or incompatible materials, such as strong oxidizing agents.[7]
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are essential to prevent exposure.
| Exposure Control | Recommendation |
| Engineering Controls | Ensure adequate ventilation. Handle in accordance with good industrial hygiene and safety practice. Emergency eye wash fountains and safety showers should be available in the immediate vicinity of any potential exposure. |
| Eye/Face Protection | Wear chemical safety goggles or glasses. A face shield may also be necessary.[8] |
| Hand Protection | Wear protective gloves (e.g., nitrile rubber).[8] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat and long-sleeved clothing.[8] |
| Respiratory Protection | In case of inadequate ventilation or when facing concentrations above the exposure limit, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[8] |
First Aid Measures
In the event of exposure, follow these first aid measures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7][8] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[7][8] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[7][8] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[4][8] |
Accidental Release and Disposal
| Aspect | Procedure |
| Accidental Release | Avoid dust formation. Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Sweep up and shovel into suitable, closed containers for disposal. Do not let the chemical enter drains.[7][8][9] |
| Disposal | The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Dispose of contents/container to an approved waste disposal plant.[3][7] |
General Experimental Workflow for Handling
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scbt.com [scbt.com]
- 3. 3-溴-2,4,5-三氟苯甲酸_MSDS_密度_沸点_CAS号【104222-42-6】_化源网 [chemsrc.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
Technical Guide: Physicochemical Profile of 3-Bromo-2,4,5-trifluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,4,5-trifluorobenzoic acid (CAS No. 104222-42-6) is a halogenated aromatic carboxylic acid.[1][2] Its utility in medicinal chemistry and materials science is attributed to its unique electronic properties and multiple functional groups available for synthetic transformations. This document provides a comprehensive overview of its known physical properties, outlines general experimental protocols for their determination, and illustrates a common synthetic application.
Core Physical Properties
The physical characteristics of this compound are fundamental to its application in research and development, influencing factors such as reaction kinetics, solubility, and formulation. A summary of its key physical data is presented below.
Table 1: Summary of Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₂BrF₃O₂ |
| Molecular Weight | 254.99 g/mol [1][2] |
| Physical Form | Solid[1] |
| Density | 2.0±0.1 g/cm³[3] |
| Boiling Point | 285.9±40.0 °C at 760 mmHg[3] |
| Flash Point | 126.7±27.3 °C[3] |
| CAS Number | 104222-42-6[1][2] |
Experimental Protocols
Detailed experimental procedures for the characterization of this compound are not widely published. However, standard methodologies for determining key physicochemical parameters for solid aromatic acids are well-established.
Determination of Melting Point
The melting point of a solid compound is a critical indicator of purity. A common and reliable method for its determination is capillary melting point analysis.
Methodology:
-
A small, finely ground sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Solubility Assessment
The solubility of a compound in various solvents is crucial for its use in synthesis, purification, and formulation. A general method for determining solubility is as follows.
Methodology:
-
A known volume of a selected solvent (e.g., water, methanol, ethanol, acetone) is equilibrated at a specific temperature.
-
Small, accurately weighed portions of this compound are added to the solvent with continuous stirring.
-
The additions are continued until a saturated solution is achieved, indicated by the persistence of undissolved solid.
-
The total mass of the dissolved solid is used to calculate the solubility, typically expressed in g/100 mL or mol/L. For analogous compounds like 3-bromobenzoic acid, solubility in methanol has been reported as 50 mg/mL.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is vital for understanding its behavior in physiological and chemical systems. Potentiometric titration is a standard method for its determination.
Methodology:
-
A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Synthetic Application Workflow
This compound is a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. One common application for such a molecule is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction utilizing a substituted bromobenzoic acid as a substrate.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Technical Guide on 3-Bromo-2,4,5-trifluorobenzoic acid: Physicochemical Properties and Solubility Determination
For distribution to: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a summary of the available physicochemical properties for 3-Bromo-2,4,5-trifluorobenzoic acid. Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Therefore, this guide presents a detailed, standard experimental protocol for determining thermodynamic solubility, which can be applied to the target compound.
Physicochemical Properties
This compound is a halogenated aromatic carboxylic acid. The presence of bromine and multiple fluorine atoms on the benzene ring significantly influences its chemical properties, such as acidity, lipophilicity, and reactivity. A summary of its known physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 104222-42-6 | [1] |
| Molecular Formula | C₇H₂BrF₃O₂ | [1] |
| Molecular Weight | 254.99 g/mol | [1] |
| Physical Form | Solid | |
| LogP (Octanol-Water Partition Coefficient) | 2.95 | N/A |
| Purity | 98% | |
| Storage Temperature | 2-8°C, sealed in dry conditions | |
| InChI Key | VWVLSESGZBAPHA-UHFFFAOYSA-N |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[2][3] It is a robust and reliable technique when performed correctly. The following protocol provides a detailed methodology for its application.
2.1. Principle An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium, where the solvent is saturated with the solute. After separating the undissolved solid, the concentration of the dissolved solute in the clear supernatant is quantified using a suitable analytical method.[4]
2.2. Materials and Equipment
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO, phosphate-buffered saline)
-
Glass vials or flasks with screw caps or glass stoppers
-
Thermostatic shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material, such as PTFE or PVDF)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or titration setup)
2.3. Procedure
Step 1: Preparation of the Slurry
-
Weigh an amount of this compound that is in clear excess of its estimated solubility and place it into a glass vial. A 5-fold excess is often recommended.[5]
-
Accurately add a predetermined volume of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation during the experiment.
-
Prepare at least three replicate samples for each solvent to ensure the reliability of the results.[5]
Step 2: Equilibration
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[4][6] It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
Step 3: Phase Separation
-
After equilibration, remove the vials from the shaker and allow them to stand briefly to let the excess solid settle.[2]
-
Carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any suspended particles. It is crucial to ensure the filter does not adsorb the solute.
-
Step 4: Quantification
-
Accurately dilute a known volume of the clear, saturated filtrate with an appropriate solvent to bring the concentration within the linear range of the chosen analytical method.
-
Quantify the concentration of this compound in the diluted samples. A common method is High-Performance Liquid Chromatography with UV detection (HPLC-UV), due to its specificity and sensitivity.[4]
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. The final solubility is typically expressed in units of mg/mL or µg/mL.
Visualizations
The workflow for determining solubility via the shake-flask method is a sequential process involving several key stages.
Caption: A diagram illustrating the standard shake-flask experimental workflow.
References
An In-depth Technical Guide to the Thermophysical Properties of Brominated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential thermophysical properties of brominated benzoic acids. Focusing on the ortho-, meta-, and para-isomers (2-, 3-, and 4-bromobenzoic acid), this document is designed to be a vital resource for researchers, scientists, and professionals in the field of drug development. Understanding these properties is critical for predicting the behavior of these compounds in various chemical and biological systems, ensuring safe handling and storage, and optimizing processes such as formulation and synthesis.
Core Thermophysical Data
The following tables summarize the key quantitative thermophysical data for the monobrominated benzoic acid isomers, facilitating easy comparison.
Table 1: General and Physical Properties
| Property | 2-Bromobenzoic Acid | 3-Bromobenzoic Acid | 4-Bromobenzoic Acid |
| CAS Number | 88-65-3[1] | 585-76-2[2] | 586-76-5[3] |
| Molecular Formula | C₇H₅BrO₂ | C₇H₅BrO₂ | C₇H₅BrO₂ |
| Molecular Weight | 201.02 g/mol | 201.02 g/mol [2] | 201.02 g/mol [3] |
| Appearance | White to pale yellow crystalline powder | White to light yellow crystalline solid[2][4] | Colorless to red crystals[5] |
| Melting Point (°C) | 147-150[1] | 155-158[1] | 252-254[6] |
| Boiling Point (°C) | >100 | >280 | 253-258[7] |
| Density (g/cm³) | 1.70[4] | 1.894[3][8] |
Table 2: Solubility Data
| Solvent | 2-Bromobenzoic Acid | 3-Bromobenzoic Acid | 4-Bromobenzoic Acid |
| Water | Slightly soluble | Moderately soluble[2][4] | Slightly soluble (hot) |
| Ethanol | Soluble (100 mg/mL in 95%) | Soluble (50 mg/mL in 95%) | Soluble (5%) |
| Methanol | Soluble (50 mg/mL) | ||
| Diethyl Ether | Slightly soluble | Slightly soluble | |
| Acetone | More soluble[4] | ||
| Chloroform | More soluble[4] |
Table 3: Thermodynamic Properties
| Property | 2-Bromobenzoic Acid | 3-Bromobenzoic Acid | 4-Bromobenzoic Acid |
| Enthalpy of Fusion (kJ/mol) | 24.91 | 7.378 kcal/mol | |
| Enthalpy of Sublimation (kJ/mol) | 99.2 - 105.9 | 103.1 - 107.6 |
Experimental Protocols
Detailed methodologies for determining the key thermophysical properties of brominated benzoic acids are provided below. These protocols are based on standard laboratory techniques for organic compounds.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which a brominated benzoic acid sample melts.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered brominated benzoic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[9][10]
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[9]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.[11]
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded.[11]
-
Reporting: The melting point is reported as the range T1-T2.[11]
Boiling Point Determination (Capillary Method)
Objective: To determine the temperature at which the vapor pressure of a liquid brominated benzoic acid equals the atmospheric pressure.
Methodology:
-
Sample Preparation: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[12][13]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable bath (e.g., paraffin oil in a Thiele tube).[14]
-
Heating: The apparatus is heated gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.[15]
-
Observation: The heating is stopped when a rapid and continuous stream of bubbles is observed. The liquid will begin to enter the capillary tube as the apparatus cools. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[14][15]
Solubility Determination (Gravimetric Method)
Objective: To quantitatively determine the solubility of a brominated benzoic acid in a specific solvent at a given temperature.
Methodology:
-
Equilibration: An excess amount of the solid brominated benzoic acid is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Solvent Evaporation: A known volume of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated to leave the dissolved solid.
-
Quantification: The container with the solid residue is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the container.
-
Calculation: The solubility is expressed as mass of solute per volume of solvent (e.g., g/100 mL).
Thermal Analysis (TGA and DSC)
Objective: To evaluate the thermal stability and phase transitions of brominated benzoic acids.
Thermogravimetric Analysis (TGA):
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) is placed in a TGA pan.[16]
-
Instrument Setup: The sample is placed in the TGA furnace under a controlled atmosphere (e.g., nitrogen).[16]
-
Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range.[16]
-
Data Acquisition: The mass of the sample is recorded as a function of temperature.
-
Analysis: The resulting TGA curve shows the temperatures at which mass loss occurs, indicating decomposition.
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: A small, accurately weighed sample (2-5 mg) is encapsulated in a DSC pan. An empty pan is used as a reference.[16]
-
Instrument Setup: The sample and reference pans are placed in the DSC cell under a controlled atmosphere.[16]
-
Heating Program: The sample is heated at a constant rate.
-
Data Acquisition: The difference in heat flow between the sample and the reference is measured as a function of temperature.
-
Analysis: The resulting DSC thermogram shows endothermic peaks for melting and other phase transitions, and exothermic peaks for processes like crystallization or decomposition. The enthalpy of fusion can be calculated from the area of the melting peak.[11]
Isomer Differentiation via Spectroscopic Methods
The positional isomers of bromobenzoic acid can be effectively distinguished using various spectroscopic techniques.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts and splitting patterns in ¹H and ¹³C NMR spectra are unique for each isomer due to the different electronic environments of the protons and carbon atoms.
Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations in the fingerprint region of the IR spectrum are characteristic of the substitution pattern on the benzene ring.[17]
Mass Spectrometry (MS): While all isomers show a characteristic M+2 isotopic peak for bromine, their fragmentation patterns upon ionization can differ, aiding in their identification.[17]
References
- 1. 2-Bromobenzoic acid 97 88-65-3 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-bromobenzoic acid [stenutz.eu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-溴苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Bromobenzoic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. byjus.com [byjus.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. byjus.com [byjus.com]
- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 15. Video: Boiling Points - Concept [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 3-Bromo-2,4,5-trifluorobenzoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-Bromo-2,4,5-trifluorobenzoic acid as a versatile building block in organic synthesis. This fluorinated aromatic compound serves as a key intermediate in the construction of complex molecular architectures, particularly in the development of pharmaceutical agents such as quinolone antibiotics.
Overview of Applications
This compound is a valuable starting material for a variety of organic transformations due to its unique substitution pattern. The presence of three fluorine atoms significantly influences the reactivity of the aromatic ring, while the bromine atom and the carboxylic acid moiety provide handles for diverse functionalization.
Key applications include:
-
Synthesis of Quinolone Antibiotics: The trifluorinated phenyl ring is a common feature in many modern fluoroquinolone antibacterial agents. This compound can serve as a precursor to the quinolone core structure.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in the synthesis of biaryl compounds and arylamines, which are prevalent motifs in medicinal chemistry.
Synthesis of a Quinolone Precursor
A key application of trifluorinated benzoic acids is in the synthesis of the quinolone ring system, a core component of fluoroquinolone antibiotics. The following protocol is adapted from the synthesis of a similar quinolone structure and illustrates the utility of a trifluorinated benzoic acid derivative.[1]
Experimental Protocol: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (a key quinolone intermediate) from 2,4,5-Trifluorobenzoic Acid
This multi-step synthesis demonstrates the formation of the quinolone core. This compound can be utilized in a similar fashion, with the bromine atom available for further functionalization at a later stage.
Step 1: Acyl Chloride Formation
2,4,5-Trifluorobenzoic acid is converted to its corresponding acyl chloride.
-
Reagents and Materials:
-
2,4,5-Trifluorobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen atmosphere setup.
-
-
Procedure:
-
To a solution of 2,4,5-trifluorobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2 eq) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
The solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.
-
Step 2: Condensation with Ethyl 3-(diethylamino)acrylate
The acyl chloride is reacted with an enamine to form an enaminone intermediate.
-
Reagents and Materials:
-
Crude 2,4,5-trifluoro-benzoyl chloride (from Step 1)
-
Ethyl 3-(diethylamino)acrylate
-
Triethylamine (TEA)
-
Anhydrous Toluene
-
Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup.
-
-
Procedure:
-
Dissolve the crude acyl chloride in anhydrous toluene.
-
Add ethyl 3-(diethylamino)acrylate (1.0 eq) and triethylamine (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Step 3: Cyclization to the Quinolone Core
The enaminone intermediate undergoes transamination followed by cyclization to form the difluoroquinolone.
-
Reagents and Materials:
-
Enaminone intermediate (from Step 2)
-
Cyclopropylamine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen atmosphere setup.
-
-
Procedure:
-
Dissolve the enaminone intermediate in anhydrous DMF.
-
Add cyclopropylamine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C for 4-6 hours.
-
After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
-
Data Presentation
| Step | Reactant 1 | Reactant 2 | Product | Typical Yield (%) |
| 1 | 2,4,5-Trifluorobenzoic acid | Oxalyl chloride | 2,4,5-Trifluoro-benzoyl chloride | >95 (crude) |
| 2 | 2,4,5-Trifluoro-benzoyl chloride | Ethyl 3-(diethylamino)acrylate | N,N-diethyl enaminone intermediate | 76 |
| 3 | N,N-diethyl enaminone intermediate | Cyclopropylamine | Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 68 |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound provides a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound.[2] This reaction is instrumental in the synthesis of biaryl carboxylic acids.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Schlenk flask or sealed tube, magnetic stirrer, condenser, and inert atmosphere setup.
-
-
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with HCl (1M) to precipitate the product.
-
The solid product is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.
-
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Na₂CO₃ | Dioxane/H₂O | 100 | 16 |
| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ | THF/H₂O | 80 | 18 |
Note: Yields are typically in the range of 70-95% depending on the specific substrates and conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.[3] This reaction is highly valuable for the synthesis of N-aryl carboxylic acids.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube, magnetic stirrer, and inert atmosphere setup.
-
-
Procedure:
-
To a Schlenk flask, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Add this compound and the amine.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
-
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu | Toluene | 100 | 12 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 18 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 90 | 16 |
Note: Yields can vary widely (40-90%) and are highly dependent on the nature of the amine and the chosen catalytic system.
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes: 3-Bromo-2,4,5-trifluorobenzoic Acid as a Versatile Building Block for Quinolone Antibiotic Synthesis
Introduction
3-Bromo-2,4,5-trifluorobenzoic acid (CAS No. 104222-42-6) is a highly functionalized aromatic compound that serves as a key starting material in the synthesis of various pharmaceutical agents. Its unique substitution pattern, featuring three fluorine atoms and a bromine atom on the benzene ring, imparts distinct reactivity and physicochemical properties to the molecule. This makes it an attractive building block for medicinal chemists, particularly in the development of novel antibacterial agents. This document outlines the application of this compound in the synthesis of quinolone antibiotics, a critical class of drugs that target bacterial DNA gyrase and topoisomerase IV.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 104222-42-6 |
| Molecular Formula | C₇H₂BrF₃O₂ |
| Molecular Weight | 254.99 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
Application in Quinolone Synthesis
The trifluorinated and brominated phenyl ring of this compound is a key pharmacophore in a variety of potent enzyme inhibitors. One of the most significant applications of this and structurally similar building blocks is in the synthesis of quinolone and fluoroquinolone antibiotics. These synthetic antibacterial agents exert their therapeutic effect by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.
The general synthetic strategy involves the construction of the core quinolone scaffold through a series of reactions, including acylation, cyclization, and substitution. The 3-bromo-2,4,5-trifluorobenzoyl moiety, derived from the parent benzoic acid, ultimately forms a crucial part of the final antibiotic structure, contributing to its binding affinity and overall efficacy.
Experimental Protocol: Synthesis of a Quinolone Core
The following is a representative protocol for the synthesis of a key intermediate in the production of a quinolone antibiotic, starting from this compound. This protocol is based on established methodologies for quinolone synthesis.
Step 1: Acylation of Diethyl Malonate
This step involves the conversion of this compound to its corresponding acyl chloride, followed by reaction with diethyl malonate.
| Reagent/Parameter | Condition/Amount |
| This compound | 1.0 eq |
| Thionyl chloride | 2.0 eq |
| Diethyl malonate | 1.2 eq |
| Magnesium ethoxide | 1.5 eq |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Yield | ~85% |
Protocol:
-
A mixture of this compound (1.0 eq) and thionyl chloride (2.0 eq) is heated at reflux for 2 hours. The excess thionyl chloride is removed by distillation.
-
In a separate flask, magnesium turnings (1.5 eq) are treated with absolute ethanol to form magnesium ethoxide.
-
Diethyl malonate (1.2 eq) is added to the magnesium ethoxide suspension in toluene.
-
The acyl chloride prepared in step 1 is added dropwise to the diethyl malonate-magnesium ethoxide mixture.
-
The reaction mixture is heated at reflux for 4-6 hours.
-
After cooling, the reaction is quenched with dilute sulfuric acid.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the acylated malonate.
Step 2: Cyclization to form the Quinolone Ring
The acylated malonate is then cyclized to form the core dihydroxyquinolone structure.
| Reagent/Parameter | Condition/Amount |
| Acylated malonate from Step 1 | 1.0 eq |
| Diphenyl ether | Solvent |
| Temperature | 250 °C |
| Reaction Time | 30-60 minutes |
| Yield | ~75% |
Protocol:
-
The acylated malonate from Step 1 is dissolved in diphenyl ether.
-
The solution is heated to 250 °C for 30-60 minutes.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with hexane to remove the diphenyl ether.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to give the quinolone core.
Signaling Pathway and Mechanism of Action
Quinolone antibiotics target bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication and transcription. By inhibiting these enzymes, quinolones block essential cellular processes, leading to bacterial cell death.
Experimental Workflow
The synthesis of the quinolone core from this compound follows a well-defined experimental workflow.
Application Notes and Protocols for the Analytical Detection of 3-Bromo-2,4,5-trifluorobenzoic acid
Introduction
3-Bromo-2,4,5-trifluorobenzoic acid is a halogenated aromatic carboxylic acid. Its detection and quantification are crucial in various fields, including pharmaceutical development, environmental analysis, and chemical synthesis, due to its potential role as an intermediate or impurity. This document provides detailed application notes and experimental protocols for the analytical detection of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this exact compound are not widely published, the following protocols are based on established methods for structurally similar compounds such as other fluorinated and brominated benzoic acids.[1][2][3]
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis and quantification of this compound in solution. It offers a balance of speed, sensitivity, and accessibility. The protocol is adapted from methodologies used for 2,4,5-trifluorobenzoic acid and other bromobenzoic acids.[1][2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Instrumentation | HPLC system with UV/Vis Detector | [2] |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm | [1] |
| Mobile Phase | Acetonitrile:Water:Trifluoroacetic acid (40:60:0.1, v/v/v) | [2] |
| Flow Rate | 1.0 mL/min | [1][2] |
| Detection Wavelength | 272 nm | [2] |
| Injection Volume | 10 µL | |
| Run Time | ~10 minutes | |
| Linearity (R²) (Typical) | > 0.999 | [3] |
| Limit of Quantification (LOQ) (Estimated) | 1-5 µg/mL |
Experimental Protocol
-
Standard Preparation:
-
Prepare a 1000 µg/mL stock solution of this compound by dissolving 10 mg of the standard in 10 mL of the mobile phase.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]
-
Dilute the sample as necessary to ensure the concentration falls within the linear range of the calibration curve.
-
-
HPLC-UV Conditions:
-
Set up the HPLC system with the C18 column and the specified mobile phase.
-
Equilibrate the column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 272 nm.[2]
-
Inject 10 µL of each standard and sample.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Workflow Diagram
Caption: HPLC-UV workflow for the analysis of this compound.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
For more sensitive and selective detection, especially in complex matrices, GC-MS is a powerful technique. This protocol may require derivatization to increase the volatility of the acidic analyte. A common approach for carboxylic acids is esterification.
Quantitative Data Summary
| Parameter | Value | Reference |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | [3] |
| Derivatization Reagent | BF₃ in Methanol (BF₃·MeOH) | [3] |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | [3] |
| Injector Temperature | 250°C | [3] |
| Oven Program | Initial: 80°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min | [3] |
| Carrier Gas | Helium | [3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | [3] |
| Limit of Quantification (LOQ) (Estimated) | < 1 ng/mL |
Experimental Protocol
-
Standard and Sample Preparation:
-
Prepare stock and working standards of this compound in a suitable solvent like ethyl acetate.
-
For samples, perform a liquid-liquid extraction if the analyte is in an aqueous matrix. Acidify the aqueous sample and extract with a non-polar solvent (e.g., ethyl acetate).
-
-
Derivatization:
-
Evaporate the solvent from the standards and sample extracts to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BF₃·MeOH to the dried residue.[3]
-
Seal the vial and heat at 60°C for 30 minutes to form the methyl ester derivative.[3]
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water, vortex, and allow the layers to separate.
-
Carefully transfer the upper organic layer containing the derivatized analyte for GC-MS analysis.
-
-
GC-MS Conditions:
-
Set up the GC-MS system with the specified column and conditions.
-
Inject 1 µL of the derivatized standard or sample.
-
-
Data Analysis:
-
Identify the methyl ester of this compound based on its retention time and mass spectrum (characteristic isotopic pattern of bromine).
-
Use Selected Ion Monitoring (SIM) of characteristic ions for enhanced sensitivity and selectivity.
-
Quantify the analyte by comparing the peak area from the sample to a calibration curve prepared from the derivatized standards.
-
Workflow Diagram
Caption: GC-MS with derivatization workflow for this compound.
The presented HPLC-UV and GC-MS methods provide robust frameworks for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Method validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification, is essential before applying these protocols to routine analysis.
References
Application Notes and Protocols for the Halogenation of Trifluorobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the halogenation (iodination, bromination, and chlorination) of trifluorobenzoic acids. These compounds are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl group significantly influences the electronic properties of the aromatic ring, directing the regioselectivity of electrophilic halogenation.
Iodination of Trifluorobenzoic Acids
Direct iodination of trifluorobenzoic acids can be effectively achieved using molecular iodine in the presence of a strong oxidizing agent and an acid catalyst. This method offers high regioselectivity, particularly for substrates like 2,3,4-trifluorobenzoic acid, yielding the 5-iodo derivative in high purity.[1][2]
Experimental Protocol: Direct Iodination of 2,3,4-Trifluorobenzoic Acid
This protocol is adapted from a patented process for the production of 2,3,4-trifluoro-5-iodobenzoic acid.[1][2]
Materials:
-
2,3,4-Trifluorobenzoic acid
-
Iodine (I₂)
-
Iodic acid (HIO₃) or other oxidizing agents like NaIO₃, KIO₃, NaIO₄, KIO₄[1][2]
-
Glacial Acetic Acid (AcOH)
-
Acetic Anhydride (Ac₂O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium sulfite (Na₂SO₃)
-
Ice
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a reaction flask, suspend 2,3,4-trifluorobenzoic acid and iodine in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the mixture to approximately 5°C in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise to the stirred mixture, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.
-
Allow the reaction to warm to room temperature and stir for another hour.
-
Heat the mixture to 45-50°C for 2 hours to drive the reaction to completion. For potentially better yields, the reaction can be left to stir overnight at room temperature.[3]
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and a solution of sodium sulfite to quench the excess iodine and oxidizing agent.
-
The crude product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
Workflow for Direct Iodination of 2,3,4-Trifluorobenzoic Acid
Caption: Workflow for the direct iodination of 2,3,4-trifluorobenzoic acid.
Bromination of Trifluorobenzoic Acids
Similar to iodination, direct bromination of trifluorobenzoic acids can be accomplished using molecular bromine in the presence of an oxidizing agent and a strong acid. This method also demonstrates high regioselectivity for substrates like 2,3,4-trifluorobenzoic acid, yielding the 5-bromo derivative.[1][2]
Experimental Protocol: Direct Bromination of 2,3,4-Trifluorobenzoic Acid
This protocol is based on a patented process for producing 2,3,4-trifluoro-5-bromobenzoic acid.[1][2]
Materials:
-
2,3,4-Trifluorobenzoic acid
-
Bromine (Br₂)
-
Oxidizing agent (e.g., NaBrO₃, KBrO₃)[1]
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Organic solvent for extraction
Procedure:
-
In a reaction vessel, dissolve 2,3,4-trifluorobenzoic acid in concentrated sulfuric acid.
-
Add the oxidizing agent (e.g., NaBrO₃) to the solution.
-
Slowly add bromine to the reaction mixture while maintaining a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC).
-
After the reaction is complete, pour the mixture over ice to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the precipitate with water to remove any residual acid.
-
The crude product can be purified by recrystallization.
Logical Relationship for Direct Bromination
Caption: Key components for the direct bromination of 2,3,4-trifluorobenzoic acid.
Chlorination of Trifluorobenzoic Acids
The direct chlorination of trifluorobenzoic acids can be more challenging due to the deactivating effect of the trifluoromethyl and carboxylic acid groups. Indirect methods, such as those starting from an amino-substituted trifluorobenzoic acid, are often employed. However, direct chlorination is also possible using potent chlorinating agents.
Indirect Method: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic Acid
This protocol describes the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid from 3-amino-2,4,5-trifluorobenzoic acid via a Sandmeyer-type reaction.
Materials:
-
3-Amino-2,4,5-trifluorobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Cupric chloride (CuCl₂)
-
Hydrochloric acid (HCl, 36% aqueous solution)
-
Diethyl ether
-
Water
Procedure:
-
Prepare a solution of cupric chloride in water and hydrochloric acid.
-
In a separate container, create a solid mixture of 3-amino-2,4,5-trifluorobenzoic acid and sodium nitrite.
-
Add the solid mixture in portions to the cupric chloride solution with stirring.
-
Continue stirring the resulting mixture for approximately 1.5 hours.
-
After the reaction period, add water and diethyl ether to the mixture.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with a 36% aqueous solution of hydrochloric acid.
-
Concentrate the organic phase on a rotary evaporator to obtain the crude 3-chloro-2,4,5-trifluorobenzoic acid.
-
The product can be further purified by recrystallization, for example, from a toluene solution.
Workflow for Indirect Chlorination
References
Application Notes and Protocols for Amide Coupling with 3-Bromo-2,4,5-trifluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and drug discovery, where the amide linkage is a prevalent structural motif in a vast array of bioactive molecules. This document provides detailed protocols for the amide coupling of 3-Bromo-2,4,5-trifluorobenzoic acid, a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. The presence of multiple electron-withdrawing fluorine atoms and a bromine atom on the aromatic ring can influence the reactivity of the carboxylic acid and may require optimized coupling conditions.
These application notes describe two robust and widely used protocols for the synthesis of amides from this compound: a highly efficient method utilizing the uronium salt-based coupling reagent HATU, and a classic carbodiimide-based approach using EDC in combination with the additive HOBt. The protocols are designed to be broadly applicable to a range of primary and secondary amines.
Data Presentation
The following table summarizes representative data for the amide coupling of this compound with various amines. Please note that the presented yields and reaction times are based on general expectations for amide coupling reactions with structurally similar fluorinated benzoic acids and may vary depending on the specific amine substrate, reaction scale, and purification efficiency.
| Entry | Amine Partner | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | HATU | DIPEA | DMF | 2 - 4 | 85 - 95 |
| 2 | Aniline | HATU | DIPEA | DMF | 4 - 8 | 75 - 85 |
| 3 | Morpholine | HATU | DIPEA | DMF | 2 - 4 | 90 - 98 |
| 4 | tert-Butylamine | HATU | DIPEA | DMF | 12 - 24 | 60 - 75 |
| 5 | Benzylamine | EDC/HOBt | DIPEA | DCM | 12 - 18 | 80 - 90 |
| 6 | Aniline | EDC/HOBt | DIPEA | DCM | 18 - 24 | 70 - 80 |
| 7 | Morpholine | EDC/HOBt | DIPEA | DCM | 12 - 18 | 85 - 95 |
| 8 | tert-Butylamine | EDC/HOBt | DIPEA | DCM | 24 - 48 | 50 - 65 |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a broad range of amines, including those that are less nucleophilic or sterically hindered, due to the high reactivity of HATU.
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Addition of Base and Coupling Reagent: Add DIPEA (2.0-3.0 eq) to the solution. In a separate flask, dissolve HATU (1.1-1.2 eq) in a minimal amount of anhydrous DMF.
-
Activation: Add the HATU solution to the carboxylic acid solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol provides a cost-effective and reliable method for the synthesis of a wide range of amides.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M aqueous Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), HOBt (1.1 eq), and the amine (1.0-1.2 eq) in anhydrous DCM.
-
Cooling and Base Addition: Cool the mixture to 0 °C using an ice bath and add DIPEA (2.0-3.0 eq).
-
Addition of Coupling Reagent: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Visualizations
The following diagrams illustrate the general workflow and the signaling pathway for the amide coupling protocols described.
Caption: General experimental workflow for amide coupling.
Caption: Simplified signaling pathway of amide bond formation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2,4,5-trifluorobenzoic acid
Welcome to the technical support center for the synthesis of 3-Bromo-2,4,5-trifluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most common and direct method for the synthesis of this compound involves the lithiation of 1-Bromo-2,4,5-trifluorobenzene followed by carboxylation with carbon dioxide (CO2). This is typically achieved through a lithium-halogen exchange reaction using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. An alternative, multi-step synthesis has also been reported starting from 2-(2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole.[1]
Q2: What are the critical parameters to control during the lithiation step?
A2: The lithiation reaction is highly sensitive and requires strict control of several parameters to ensure high yield and minimize side reactions. Key parameters include:
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry, as organolithium reagents react rapidly with water.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent quenching of the organolithium intermediate by atmospheric oxygen and moisture.
-
Low Temperature: The reaction is typically performed at very low temperatures (e.g., -78 °C) to ensure the stability of the aryllithium intermediate and to control the reaction rate.
-
Reagent Quality: The organolithium reagent (e.g., n-BuLi) should be of high quality and its concentration accurately determined by titration before use.
Q3: What are the potential side reactions during the synthesis?
A3: Several side reactions can occur, leading to reduced yield and purification challenges. The most common side reactions include:
-
Benzyne Formation: Aryllithium species derived from polyfluorinated aromatics can be unstable and may eliminate lithium fluoride to form a highly reactive benzyne intermediate. This can lead to the formation of various undesired byproducts.[2][3]
-
Coupling Reactions: The aryllithium intermediate can react with the starting material (1-Bromo-2,4,5-trifluorobenzene) to form biphenyl derivatives.[3]
-
Reaction with Solvent: Ethereal solvents like tetrahydrofuran (THF) can be deprotonated by strong bases like n-BuLi, especially at higher temperatures, leading to solvent degradation and consumption of the reagent.
Q4: How can I purify the final product, this compound?
A4: Purification of this compound typically involves the following steps:
-
Acid-Base Extraction: After quenching the reaction, the product can be separated from neutral byproducts by extraction with an aqueous base (e.g., sodium bicarbonate solution) to form the water-soluble carboxylate salt. The aqueous layer is then washed with an organic solvent to remove impurities, and the product is precipitated by acidification.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture. The choice of solvent will depend on the impurities present.
-
Column Chromatography: For very high purity, silica gel column chromatography can be employed, although this is often less practical for larger scale preparations.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Inactive or low concentration of n-BuLi. 2. Presence of moisture or oxygen in the reaction. 3. Inefficient quenching with CO2. 4. Reaction temperature too high. | 1. Titrate the n-BuLi solution before use to determine the exact concentration. 2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. 3. Use a large excess of freshly crushed dry ice or bubble dry CO2 gas through the solution for an extended period. 4. Maintain the reaction temperature at -78 °C during the addition of n-BuLi and for a period thereafter. |
| Formation of a Complex Mixture of Byproducts | 1. Benzyne formation due to instability of the aryllithium intermediate. 2. Reaction temperature allowed to rise prematurely. 3. Slow addition of the electrophile (CO2). | 1. Maintain a very low reaction temperature (-78 °C or lower). 2. Ensure efficient cooling and slow, controlled addition of reagents. 3. Quench the reaction mixture with a large excess of CO2 as quickly as possible once the lithiation is complete. |
| Product is Contaminated with Starting Material (1-Bromo-2,4,5-trifluorobenzene) | 1. Incomplete lithiation reaction. 2. Insufficient amount of n-BuLi used. | 1. Increase the reaction time for the lithiation step. 2. Use a slight excess (e.g., 1.05-1.1 equivalents) of n-BuLi. |
| Difficulty in Isolating the Product | 1. Product loss during work-up due to its partial solubility in the organic phase during basic extraction. 2. Incomplete precipitation upon acidification. | 1. Perform multiple extractions with the aqueous base. Saturate the aqueous layer with NaCl to decrease the solubility of the organic product. 2. Ensure the aqueous layer is sufficiently acidified (pH < 2). Cool the solution in an ice bath to maximize precipitation. |
Experimental Protocols
Synthesis of this compound via Lithiation of 1-Bromo-2,4,5-trifluorobenzene (General Procedure)
This is a general procedure based on established methods for lithium-halogen exchange and carboxylation of aryl halides. Optimal conditions may need to be determined empirically.
Materials:
-
1-Bromo-2,4,5-trifluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO3), aqueous solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add a solution of 1-Bromo-2,4,5-trifluorobenzene in anhydrous diethyl ether or THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (typically 1.05-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for a specified time (e.g., 1 hour) to ensure complete lithium-halogen exchange.
-
Carboxylation: Quench the reaction by pouring the cold reaction mixture onto a large excess of crushed dry ice or by bubbling dry CO2 gas through the solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add water and separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is less than 2. A white precipitate of this compound should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.
| Parameter | Typical Value |
| Starting Material | 1-Bromo-2,4,5-trifluorobenzene |
| Reagent | n-Butyllithium (n-BuLi) |
| Electrophile | Carbon Dioxide (CO2) |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | -78 °C |
| Reaction Time (Lithiation) | 1-2 hours |
| Yield | Variable, dependent on conditions |
Note: The yield for this specific reaction is not well-documented in the provided search results and can be highly variable depending on the precise reaction conditions and scale.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Potential Side Reaction Pathways
Caption: Potential side reaction pathways in the synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Synthesis of 3-Bromo-2,4,5-trifluorobenzoic Acid: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Bromo-2,4,5-trifluorobenzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges that may be encountered during experimentation, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic pathways for preparing this compound:
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Direct Electrophilic Aromatic Bromination: This approach involves the direct bromination of a trifluorobenzoic acid isomer. A particularly effective method is the direct bromination of 2,3,4-trifluorobenzoic acid, which has been shown to produce the desired product with high yield and regioselectivity.[1]
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Ortho-Lithiation followed by Bromination and Carboxylation: An alternative route involves the ortho-lithiation of a suitable starting material, followed by bromination and subsequent carboxylation. One documented method starts with 2-(2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole, which undergoes lithiation and then reaction with 1,2-dibromotetrafluoroethane, followed by hydrolysis to yield this compound with a reported yield of 45%.[2]
Q2: Which synthesis route is generally preferred for higher yield and purity?
A2: The direct electrophilic aromatic bromination of 2,3,4-trifluorobenzoic acid is often preferred due to its potential for high yield and excellent regioselectivity, minimizing the formation of unwanted isomers.[1] This method can achieve a reaction conversion rate of 99% or greater and a purity of the target compound of 98% or higher without extensive purification steps.[1]
Q3: What are the key parameters to control for optimizing the yield in the direct bromination route?
A3: To maximize the yield and purity of this compound via direct bromination, careful control of the following parameters is crucial:
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Choice of Brominating Agent: While molecular bromine (Br₂) is commonly used, other reagents like N-bromosuccinimide (NBS) can also be effective. For deactivated aromatic rings, stronger brominating conditions may be necessary.
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Catalyst: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is typically required to facilitate the electrophilic aromatic substitution. The catalyst should be anhydrous to prevent deactivation.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Non-polar, aprotic solvents are generally used.
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Temperature: The reaction temperature should be carefully controlled to balance the reaction rate and the potential for side reactions.
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Reaction Time: Sufficient reaction time is necessary to ensure complete conversion of the starting material.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inactive catalyst. - Insufficient brominating agent. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature. For electrophilic bromination, gradual heating might be necessary. - Use a fresh, anhydrous Lewis acid catalyst. - Use a slight excess of the brominating agent. |
| Formation of Isomeric Impurities | - The directing effects of the fluorine and carboxylic acid groups can lead to the formation of other bromo-isomers. | - The direct bromination of 2,3,4-trifluorobenzoic acid has been shown to be highly regioselective for the 5-position.[1] - Theoretical calculations can help predict the most likely position of bromination based on the electronic properties of the starting material.[3][4] |
| Presence of Starting Material in the Final Product | - Incomplete reaction. - Insufficient reaction time or temperature. | - Increase the reaction time or temperature, while monitoring for the formation of side products. - Ensure efficient stirring to promote contact between reactants. |
| Difficulty in Product Purification | - Formation of closely related impurities. - The product may be difficult to crystallize. | - Recrystallization is a common method for purification. Experiment with different solvent systems (e.g., ethanol/water, toluene) to find the optimal conditions. - Column chromatography can be used for more challenging separations. |
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound and Analogs
| Starting Material | Reaction | Reagents & Conditions | Yield | Reference |
| 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole | Lithiation, Bromination, Hydrolysis | 1) LDA, 2) 1,2-dibromotetrafluoroethane in THF at -78°C to RT; 2) 4.5 M aq. HCl, heating for 6h | 45% | [2] |
| 2,3,4-Trifluorobenzoic Acid | Direct Bromination | Brominating agent and oxidizing agent | High Yield (>98% purity) | [1] |
| Fluorobenzene | Acylation, Bromination, Oxidation | Acetyl chloride/AlCl₃, Br₂, Hypochlorite solution | 87% (for 3-bromo-4-fluorobenzoic acid) | [5] |
Experimental Protocols
Protocol 1: Direct Bromination of 2,3,4-Trifluorobenzoic Acid (General Procedure)
This protocol is based on the principles of electrophilic aromatic bromination and information from related syntheses.[1] Optimization will be required for specific laboratory conditions.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2,3,4-trifluorobenzoic acid and a suitable anhydrous solvent.
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Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., anhydrous FeBr₃) to the stirred solution.
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Bromination: Slowly add a solution of the brominating agent (e.g., Br₂ in the same solvent) through the dropping funnel at a controlled temperature. The reaction may be exothermic.
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Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis until the starting material is consumed.
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Work-up: Upon completion, cool the reaction mixture and quench it by carefully adding it to an ice-cold solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine.
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Extraction: Extract the product into a suitable organic solvent. Wash the organic layer with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system.
Protocol 2: Synthesis via Ortho-Lithiation (Adapted from a similar synthesis) [2]
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Lithiation: Dissolve 2-(2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole in anhydrous THF and cool the solution to -78°C under an inert atmosphere. Slowly add a solution of lithium diisopropylamide (LDA) in THF. Stir the mixture at -78°C for 1 hour.
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Bromination: To the cooled solution, add a solution of 1,2-dibromotetrafluoroethane in THF. Allow the reaction mixture to warm to room temperature.
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Hydrolysis: Add 4.5 M aqueous HCl to the reaction mixture and heat at reflux for 6 hours.
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Work-up and Purification: After cooling, extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by appropriate methods such as recrystallization or column chromatography.
Mandatory Visualizations
Caption: Alternative synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Bromination of Trifluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of trifluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products and potential side products in the bromination of trifluorobenzoic acid?
When brominating trifluorobenzoic acid, the major product will depend on the substitution pattern of the starting material. Both the trifluoromethyl (-CF₃) and carboxylic acid (-COOH) groups are electron-withdrawing and meta-directing. For example, in the case of 3,5-bis(trifluoromethyl)benzoic acid, the primary product would be 2-bromo-3,5-bis(trifluoromethyl)benzoic acid.
Potential side reactions and byproducts include:
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Formation of Isomeric Byproducts: Although the directing groups strongly favor meta-substitution to their own positions, small amounts of other isomers can form.
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Poly-bromination: The introduction of more than one bromine atom onto the aromatic ring can occur, leading to di- or even tri-brominated products.[1] This is more likely with an excess of the brominating agent or longer reaction times.
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Decarboxylative Bromination: Under certain conditions, the carboxylic acid group can be replaced by a bromine atom, a reaction known as decarboxylative bromination. This is more common with electron-rich aromatic acids, but can still be a concern.
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Incomplete Reaction: Unreacted starting material may remain, especially if the reaction conditions are not optimal.
Q2: What are the recommended reaction conditions for a selective bromination?
For a selective monobromination of a trifluoromethyl-substituted aromatic ring, the following conditions, adapted from the bromination of 1,3-bis(trifluoromethyl)benzene, are recommended:
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Brominating Agent: N,N'-dibromo-5,5-dimethylhydantoin (DBDMH) is a preferred reagent.[1][2]
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Solvent: A mixture of sulfuric acid and acetic acid is effective.[1][2]
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Temperature: A reaction temperature of around 45°C is often optimal to balance reaction rate and selectivity.[1][2]
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Agitation: Vigorous stirring is crucial for multiphase reactions to ensure good mixing and improve selectivity, minimizing the formation of bis-brominated byproducts.[1]
Q3: How can I monitor the progress of the reaction?
The progress of the bromination reaction can be monitored by techniques such as:
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Thin Layer Chromatography (TLC): TLC can be used to qualitatively track the consumption of the starting material and the formation of the product.
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Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS can be employed to determine the relative amounts of starting material, desired product, and any byproducts.[2][3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to analyze aliquots of the reaction mixture to follow the disappearance of starting material signals and the appearance of product signals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired brominated product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient agitation. 4. Competing side reactions. | 1. Increase reaction time and monitor by TLC or GC-MS. 2. Optimize the temperature; a moderate increase may improve the rate, but excessively high temperatures can lead to side reactions. A typical range is 40-50°C.[1][2] 3. Ensure vigorous stirring, especially in a multiphase system.[1] 4. Review the reaction conditions to minimize byproduct formation (see below). |
| Formation of significant amounts of poly-brominated byproducts | 1. Excess of brominating agent. 2. Prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess of the brominating agent. 2. Carefully monitor the reaction and stop it once the starting material is consumed. |
| Presence of isomeric impurities | The directing effects of the substituents are not perfectly selective. | 1. Optimize reaction conditions (temperature, solvent) to enhance regioselectivity. 2. Purify the crude product using techniques like recrystallization or column chromatography. |
| Evidence of decarboxylation | The reaction conditions may favor the loss of the carboxylic acid group. This is a known side reaction for aromatic carboxylic acids. | 1. Employ milder reaction conditions if possible. 2. Consider alternative synthetic routes if decarboxylation is a major issue. |
| Difficulty in isolating the product | The product may be soluble in the work-up solvent or form an emulsion. | 1. After quenching the reaction with water, perform extractions with a suitable organic solvent. 2. If an emulsion forms, adding a saturated brine solution can help break it. |
Experimental Protocols
Key Experiment: Bromination of 3,5-bis(trifluoromethyl)benzoic Acid
This protocol is adapted from the bromination of 1,3-bis(trifluoromethyl)benzene and is expected to be effective for 3,5-bis(trifluoromethyl)benzoic acid.
Materials:
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3,5-bis(trifluoromethyl)benzoic acid
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N,N'-dibromo-5,5-dimethylhydantoin (DBDMH)
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Concentrated Sulfuric Acid
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Glacial Acetic Acid
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Water
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5N Sodium Hydroxide solution
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Organic solvent for extraction (e.g., cyclohexane or dichloromethane)
Procedure:
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In a reaction flask equipped with a mechanical stirrer and a thermometer, prepare a mixture of concentrated sulfuric acid and glacial acetic acid.
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Cool the acid mixture and then add the 3,5-bis(trifluoromethyl)benzoic acid.
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With vigorous stirring, add N,N'-dibromo-5,5-dimethylhydantoin in portions. An exothermic reaction is expected.[1]
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Maintain the reaction temperature at approximately 45°C for several hours, monitoring the progress by GC-MS or TLC.[1][2]
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Once the reaction is complete, cool the mixture and carefully pour it into cold water.[1]
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Stir the aqueous mixture vigorously and then allow the phases to separate.
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Extract the aqueous layer with a suitable organic solvent.
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Combine the organic layers and wash with a 5N NaOH solution to remove unreacted acidic starting material and byproducts.[1]
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Wash the organic layer with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization.
Data Presentation
Table 1: Quantitative Data from a Representative Bromination of a Trifluoromethyl-Substituted Benzene Derivative.[1]
| Compound | Molecular Weight ( g/mol ) | Amount (mmol) | Yield (%) | Purity by GC (%) |
| 1,3-bis(trifluoromethyl)benzene (Starting Material) | 214.11 | 500 | - | 0.6 |
| 3,5-bis(trifluoromethyl)bromobenzene (Product) | 293.01 | 469 | 93.7 | - |
| 1,2-dibromo-3,5-bis(trifluoromethyl)benzene (Byproduct) | 371.90 | - | - | 1.0 |
| 1,4-dibromo-3,5-bis(trifluoromethyl)benzene (Byproduct) | 371.90 | - | - | 0.3 |
Visualizations
Caption: Reaction pathway for the bromination of 3,5-bis(trifluoromethyl)benzoic acid.
Caption: General experimental workflow for the bromination and purification process.
References
- 1. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 2. CA2374595A1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 3. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]
Troubleshooting guide for reactions involving 3-Bromo-2,4,5-trifluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2,4,5-trifluorobenzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound that I should be aware of?
A1: this compound is an electron-deficient aromatic compound due to the presence of three fluorine atoms and a carboxylic acid group, which are all electron-withdrawing. This electronic nature makes the aryl bromide susceptible to nucleophilic aromatic substitution and facilitates oxidative addition in palladium-catalyzed cross-coupling reactions. However, the ortho-fluorine and bromine atoms introduce steric hindrance, which can influence reaction rates and require careful selection of catalysts and ligands. The carboxylic acid group is acidic and can interfere with basic reagents or catalysts, often necessitating protection or the use of specific reaction conditions.
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the common causes and solutions?
A2: Low yields in Suzuki-Miyaura coupling reactions with this substrate are common and can often be attributed to several factors. Catalyst inhibition, inefficient oxidative addition, and side reactions are frequent culprits. The choice of palladium catalyst, ligand, base, and solvent system is critical for success. For instance, bulky, electron-rich phosphine ligands can be effective in promoting the oxidative addition step with electron-deficient aryl bromides.[1] It is also recommended to screen different bases, as stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective than weaker ones.[1]
Q3: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side reaction?
A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[2] To minimize this, it is crucial to thoroughly degas the reaction mixture and solvents. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for an extended period or by using freeze-pump-thaw cycles.[3] Using a slight excess of this compound relative to the boronic acid can also help suppress homocoupling.[2]
Q4: Can I perform a Sonogashira coupling with this compound without protecting the carboxylic acid group?
A4: Yes, it is often possible to perform Sonogashira couplings on benzoic acids without protection, provided the right conditions are chosen. The use of a mild base is crucial to avoid deprotonation of the carboxylic acid, which could interfere with the catalyst or reagents. The choice of a copper co-catalyst can also be beneficial in improving yields and reaction rates under milder conditions.[4]
Q5: What are the best practices for setting up a Buchwald-Hartwig amination with this compound?
A5: For a successful Buchwald-Hartwig amination, the selection of the palladium catalyst and ligand is paramount. Given the electron-deficient nature of the substrate, ligands that are both bulky and electron-rich are generally preferred to facilitate the catalytic cycle. It is also important to carefully choose the base, as it plays a key role in the deprotonation of the amine and the subsequent transmetalation step. Screening of different bases and solvents is often necessary to optimize the reaction conditions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base. 4. Poor solvent choice. 5. Reaction temperature too low. | 1. Use a fresh batch of palladium catalyst. Consider using a pre-catalyst. 2. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[1] 3. Try stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[1] 4. Use polar aprotic solvents like dioxane, THF, or a mixture with water. 5. Gradually increase the reaction temperature, monitoring for decomposition. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. High concentration of boronic acid. 3. Inappropriate base. | 1. Thoroughly degas all solvents and the reaction mixture with an inert gas.[2][3] 2. Use a slight excess of the this compound.[2] 3. Screen different bases; sometimes a weaker base can reduce homocoupling. |
| Protodebromination (loss of bromine) | 1. Presence of water or other proton sources. 2. Inefficient catalytic cycle. | 1. Use anhydrous solvents and reagents. 2. Optimize catalyst and ligand to ensure the cross-coupling pathway is favored over reductive dehalogenation. |
Sonogashira Coupling
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or No Reaction | 1. Catalyst poisoning. 2. Ineffective copper co-catalyst. 3. Base incompatibility. 4. Alkyne decomposition. | 1. Ensure all reagents are pure. The carboxylic acid may require protection if it interferes with the catalyst. 2. Use a fresh source of CuI. 3. Use a mild, non-nucleophilic amine base like triethylamine or diisopropylethylamine. 4. Add the alkyne slowly to the reaction mixture. |
| Glaser Coupling (alkyne homocoupling) | 1. Presence of oxygen. | 1. Rigorously degas the reaction mixture and maintain an inert atmosphere. |
Buchwald-Hartwig Amination
| Problem | Potential Cause | Troubleshooting Strategy |
| Low Yield | 1. Catalyst inhibition by the substrate or amine. 2. Steric hindrance. 3. Inappropriate base. | 1. Screen different palladium catalysts and bulky phosphine ligands. 2. Higher reaction temperatures may be required. 3. Use a strong, non-nucleophilic base like NaOtBu or LHMDS. |
| Side Reactions | 1. Hydrodehalogenation. 2. Amine decomposition. | 1. Optimize the catalyst system to favor C-N bond formation. 2. Use the minimum effective reaction temperature and time. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
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Reagents and Setup:
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In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 3.0 equiv.).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).
-
-
Solvent Addition:
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Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
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Reaction:
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up:
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Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification:
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Purify the crude product by column chromatography on silica gel.
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General Protocol for Sonogashira Coupling
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Reagents and Setup:
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To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
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Solvent and Base:
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Add a degassed solvent (e.g., THF or DMF) and a mild amine base (e.g., triethylamine, 3.0 equiv.).
-
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Reaction:
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Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
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Work-up:
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Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
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-
Purification:
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Purify the product by flash column chromatography.
-
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
References
Technical Support Center: Minimizing Byproducts in 3-Bromo-2,4,5-trifluorobenzoic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize byproduct formation in reactions involving 3-Bromo-2,4,5-trifluorobenzoic acid. By understanding potential side reactions and implementing appropriate control measures, you can improve the purity and yield of your target molecule.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific challenges that may arise during the synthesis of this compound, particularly when using methods involving lithiation and bromination of a protected 2,4,5-trifluorobenzoic acid precursor.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction; competing side reactions. | Ensure complete lithiation by optimizing temperature and time. Use freshly prepared LDA. Add the brominating agent slowly at a low temperature to control the exotherm. |
| Presence of Multiple Isomeric Byproducts | Poor regioselectivity during bromination. | The primary cause of isomeric impurities is the non-selective bromination of the aromatic ring. Maintaining a very low temperature (e.g., -78°C) during the addition of the brominating agent is crucial for controlling regioselectivity. |
| Formation of Decarboxylated Byproduct (1-Bromo-2,4,5-trifluorobenzene) | Elevated reaction temperatures or prolonged reaction times can lead to the loss of the carboxylic acid group.[1] | Avoid excessive heating during the reaction and work-up. If the reaction requires elevated temperatures, consider using a more robust protecting group for the carboxylic acid that can withstand the conditions. |
| Presence of Starting Material in Final Product | Incomplete bromination. | Ensure the use of a stoichiometric amount or a slight excess of the brominating agent. Allow for sufficient reaction time at the appropriate temperature after the addition of the brominating agent. |
| Formation of Hydrodebrominated Byproduct (2,4,5-Trifluorobenzoic acid) | Presence of reducing agents or certain catalysts. | Ensure all reagents and solvents are free from contaminants that could act as reducing agents. Avoid using catalysts known to promote hydrodehalogenation unless it is the desired reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The most common byproducts are typically regioisomers of the desired product, such as 2-bromo-3,4,6-trifluorobenzoic acid and 6-bromo-2,3,5-trifluorobenzoic acid. Other potential byproducts include the decarboxylated product (1-bromo-2,4,5-trifluorobenzene) and the hydrodebrominated starting material (2,4,5-trifluorobenzoic acid). The formation of these byproducts is highly dependent on the reaction conditions.
Q2: How can I control the regioselectivity of the bromination reaction?
Controlling the regioselectivity is critical for minimizing isomeric byproducts. The key is to perform the bromination at a very low temperature, typically -78°C. Slow, dropwise addition of the brominating agent to the lithiated intermediate helps to maintain this low temperature and prevent localized heating, which can lead to a loss of selectivity.
Q3: What is the optimal temperature for the lithiation and bromination steps?
For the lithiation of the protected 2,4,5-trifluorobenzoic acid precursor with LDA, a temperature of -78°C is recommended to ensure high efficiency and prevent side reactions. The subsequent bromination should also be carried out at this temperature to maximize regioselectivity.
Q4: How can I effectively remove the byproducts from my final product?
Purification can be challenging due to the similar physical properties of the desired product and its isomeric byproducts.
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Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system must be determined empirically.
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Column Chromatography: For more difficult separations, column chromatography on silica gel can be employed. A solvent gradient may be necessary to achieve good separation.
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Acid-Base Extraction: This technique can be useful for separating the acidic desired product from neutral byproducts like the decarboxylated compound.
Q5: Which analytical techniques are best for identifying and quantifying byproducts?
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High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying the desired product and its byproducts. A reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with a small amount of acid like trifluoroacetic acid) can provide good resolution.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile byproducts such as the decarboxylated compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR can help in the structural elucidation of the desired product and byproducts, especially for identifying isomers based on their unique chemical shifts and coupling constants.
Experimental Protocols
Key Experiment: Synthesis of this compound via Lithiation and Bromination
This protocol is based on a common synthetic route and highlights critical steps for minimizing byproducts.
Starting Material: 2-(2,4,5-Trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazole (a protected form of 2,4,5-trifluorobenzoic acid).
Step 1: Lithiation
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Dissolve the starting material in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to -78°C using a dry ice/acetone bath.
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Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) in THF dropwise to the reaction mixture while maintaining the temperature at -78°C.
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Stir the mixture at -78°C for 1-2 hours to ensure complete formation of the lithiated intermediate.
Step 2: Bromination
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While maintaining the temperature at -78°C, slowly add a solution of 1,2-dibromotetrafluoroethane in anhydrous THF dropwise to the reaction mixture.
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After the addition is complete, allow the reaction to stir at -78°C for an additional 1-2 hours.
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Slowly warm the reaction mixture to room temperature.
Step 3: Hydrolysis and Work-up
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Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 4.5 M).
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Heat the mixture to reflux for several hours to hydrolyze the oxazoline protecting group.
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After cooling to room temperature, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
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Analyze the crude product by HPLC to determine the product-to-byproduct ratio.
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Based on the impurity profile, purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for byproduct analysis and reaction optimization.
References
Technical Support Center: Optimizing Solvent Conditions for 3-Bromo-2,4,5-trifluorobenzoic Acid Reactions
Welcome to the technical support center for optimizing reactions involving 3-Bromo-2,4,5-trifluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to enhance the success of your experiments. Here, you will find detailed experimental protocols, data-driven solvent recommendations, and visual aids to navigate the complexities of working with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: this compound possesses three primary reactive sites:
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The Carboxylic Acid Group (-COOH): This group can undergo standard reactions such as esterification, amidation, and reduction.
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The Bromo Substituent (-Br): The bromine atom is a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
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The Fluorinated Aromatic Ring: The fluorine atoms, particularly those positioned ortho and para to the electron-withdrawing carboxylic acid and bromo groups, activate the ring for nucleophilic aromatic substitution (SNAr) reactions.
Q2: How does the electronic nature of this compound influence its reactivity?
A2: The presence of three electron-withdrawing fluorine atoms, a bromine atom, and a carboxylic acid group makes the aromatic ring electron-deficient. This electronic nature has two major consequences:
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It facilitates nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate.
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It can make palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, more facile due to the electron-deficient nature of the aryl bromide.
Q3: I am having trouble dissolving this compound. What solvents are recommended?
A3: this compound is a solid at room temperature. Its solubility is generally low in nonpolar solvents. For reactions, polar aprotic solvents are often a good starting point. Common choices include:
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Tetrahydrofuran (THF)
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Dioxane
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N,N-Dimethylformamide (DMF)
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Dimethyl sulfoxide (DMSO)
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Acetonitrile (ACN)
For purification by recrystallization, a solvent system should be chosen where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Problem: Low or no yield in the Suzuki coupling of this compound.
dot
Problem: Significant formation of homocoupling or dehalogenation byproducts.
| Issue | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture. - Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | - Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or freeze-pump-thaw cycles). - Use a Pd(0) catalyst directly (e.g., Pd(PPh₃)₄) or ensure efficient in situ reduction. |
| Dehalogenation of this compound | - Presence of a hydride source (e.g., from certain bases or solvent impurities). - Inefficient transmetalation step. | - Use a non-hydridic base (e.g., K₂CO₃, Cs₂CO₃). - Ensure the use of high-purity, anhydrous solvents. - Optimize the catalyst and ligand to promote efficient transmetalation. |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem: Slow or incomplete nucleophilic aromatic substitution.
dot
Problem: Formation of multiple substitution products.
| Issue | Potential Cause | Recommended Solution |
| Di- or Tri-substitution | The high reactivity of the polyfluorinated ring allows for multiple substitutions, especially with strong nucleophiles or harsh conditions. | - Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents for mono-substitution). - Control the reaction temperature; start at a lower temperature and gradually increase if necessary. - Consider a milder base if applicable. |
| Reaction at Multiple Fluorine Positions | While substitution is generally favored at the para-position to the carboxylic acid, other positions can also react. | - Solvent choice can influence regioselectivity. A screening of polar aprotic solvents may be beneficial. - The nature of the nucleophile can also direct the substitution pattern. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
dot
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, 2.0 equiv)
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Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
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Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
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Evacuate and backfill the vessel with an inert gas three times.
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Add the degassed solvent mixture via syringe.
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Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol outlines a general method for the reaction of this compound with a primary or secondary amine.
Materials:
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This compound (1.0 equiv)
-
Amine (1.1 equiv for mono-substitution)
-
Base (e.g., K₂CO₃ or DIPEA, 2.0 equiv)
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Polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
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In a reaction vessel, dissolve this compound in the chosen polar aprotic solvent.
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Add the base and the amine to the solution.
-
Heat the reaction mixture to a temperature between 60-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Cool the reaction mixture to room temperature and pour it into water.
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If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with an organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the product by column chromatography or recrystallization.
Protocol 3: Fischer Esterification of the Carboxylic Acid Group
This protocol describes a standard method for the esterification of the carboxylic acid functionality.
Materials:
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This compound (1.0 equiv)
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Alcohol (e.g., Methanol, Ethanol - acts as both reactant and solvent)
-
Strong acid catalyst (e.g., concentrated H₂SO₄, a few drops)
Procedure:
-
Suspend or dissolve this compound in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
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Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction's progress by TLC.
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After completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
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Purify by column chromatography if necessary.
Solvent and Base Selection Data for Suzuki Coupling
While specific data for this compound is limited in the literature, the following table provides a general guideline for solvent and base combinations that have proven effective for Suzuki couplings of other electron-deficient aryl bromides. This serves as a good starting point for reaction optimization.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Outcome |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | Good for many standard couplings. |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100-110 | Often effective for more challenging substrates. |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90-110 | A robust system for a wide range of substrates. |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 2-MeTHF | 80-100 | Good for electron-deficient aryl bromides. |
Challenges in the scale-up of 3-Bromo-2,4,5-trifluorobenzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2,4,5-trifluorobenzoic acid, with a particular focus on challenges encountered during scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for scale-up?
A1: A frequently cited synthetic pathway involves the use of a 2-(2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazoline intermediate.[1] This route leverages the oxazoline group as both a protecting group for the eventual carboxylic acid and a powerful directing group for regioselective bromination. The main stages are:
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Directed ortho-Metalation (DoM): Deprotonation at the position ortho to the oxazoline group using a strong organolithium base.
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Bromination: Quenching the resulting aryllithium intermediate with a bromine source.
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Hydrolysis: Deprotection of the oxazoline group to yield the final benzoic acid product.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns involve the handling of pyrophoric and corrosive reagents.
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Organolithium Reagents (e.g., n-Butyllithium): These are highly pyrophoric and react violently with water and air. Large-scale operations require specialized equipment for handling and transfer under an inert atmosphere (e.g., nitrogen or argon).
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Brominating Agents: Depending on the agent used (e.g., liquid bromine or N-bromosuccinimide), there are risks of high reactivity, corrosivity, and toxicity.
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Cryogenic Temperatures: The lithiation step is typically performed at very low temperatures (e.g., -78°C), which requires careful handling of cryogenic coolants like dry ice/acetone or liquid nitrogen on a large scale.
Q3: What are the typical impurities that can be expected in the final product?
A3: Potential impurities include:
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Unreacted Starting Material: Incomplete lithiation or bromination can lead to the presence of the starting oxazoline.
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Isomeric Byproducts: While the directed ortho-metalation is highly regioselective, suboptimal conditions could potentially lead to the formation of other brominated isomers.
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Over-brominated Species: Introduction of a second bromine atom is possible if the stoichiometry of the brominating agent is not carefully controlled.
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Hydrolysis Byproducts: Residual amino alcohol from the oxazoline hydrolysis step.
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Solvent and Reagent Adducts: Impurities arising from side reactions with the solvent or other reagents.
Troubleshooting Guides
Issue 1: Low Yield in the Directed ortho-Metalation (DoM) Step
| Potential Cause | Recommended Action |
| Insufficiently Anhydrous Conditions | Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Solvents and reagents should be thoroughly dried before use. |
| Degradation of Organolithium Reagent | Titrate the organolithium reagent before use to determine its exact concentration. Ensure it is stored and handled correctly to prevent degradation. |
| Suboptimal Reaction Temperature | Maintain a consistently low temperature (typically -78°C) throughout the addition of the organolithium reagent. Temperature fluctuations can lead to side reactions and decomposition of the lithiated intermediate. |
| Inefficient Stirring | On a larger scale, mass and heat transfer can be limiting. Ensure efficient and robust stirring to maintain a homogeneous reaction mixture. |
| Incorrect Stoichiometry | Use a slight excess (typically 1.1-1.3 equivalents) of the organolithium reagent to ensure complete deprotonation. |
Issue 2: Formation of Multiple Products during Bromination
| Potential Cause | Recommended Action |
| Over-bromination | Add the brominating agent slowly and at a low temperature to control the reaction. Use a precise stoichiometric amount of the brominating agent. |
| Isomer Formation | This may indicate that the lithiated intermediate is not stable. Ensure the temperature is kept low until the brominating agent is added. Consider a faster quenching of the reaction. |
| Side Reactions with Solvent | The choice of solvent is critical. Ethereal solvents like THF are common but can be attacked by strong bases at higher temperatures.[2] Ensure the reaction is not allowed to warm up prematurely. |
Issue 3: Incomplete Hydrolysis of the Oxazoline Intermediate
| Potential Cause | Recommended Action |
| Insufficient Acid/Base Concentration | Increase the concentration of the acid (e.g., HCl) or base used for hydrolysis. |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress using techniques like TLC or HPLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Poor Solubility of the Intermediate | On scale-up, solubility can become an issue. Consider the use of a co-solvent to improve the solubility of the oxazoline intermediate in the hydrolysis medium. |
Issue 4: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Action |
| Presence of Emulsions during Work-up | Add brine to the aqueous layer to break up emulsions. Allow for a longer separation time. |
| Co-precipitation of Salts | Ensure that any inorganic salts are fully dissolved in the aqueous phase before extraction. Washing the organic layer with water can help remove residual salts. |
| Product is too Polar for Standard Chromatography | Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. Recrystallization from a suitable solvent system is often the most effective method for purification at scale. |
Experimental Protocols
Illustrative Lab-Scale Synthesis Protocol
This protocol is for illustrative purposes and would require significant optimization for scale-up.
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Directed ortho-Metalation and Bromination:
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Dissolve 2-(2,4,5-trifluorophenyl)-4,5-dihydro-4,4-dimethyloxazoline in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70°C.
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Stir the mixture at -78°C for 1-2 hours.
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Slowly add a solution of 1,2-dibromoethane or another suitable bromine source in anhydrous THF, keeping the temperature below -70°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Hydrolysis:
-
Reflux the crude brominated oxazoline intermediate in aqueous hydrochloric acid (e.g., 6M HCl).
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and adjust the pH to be acidic.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent mixture (e.g., heptane/ethyl acetate).
-
Data Presentation
The following tables provide hypothetical data for typical reaction parameters at different scales. These values are illustrative and would need to be determined experimentally for a specific process.
Table 1: Reaction Parameters for Directed ortho-Metalation
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Production Scale (50kg) |
| Solvent (THF) Volume | 200 mL | 20 L | 1000 L |
| n-BuLi (2.5M in hexanes) | 18 mL (1.1 eq) | 1.8 L (1.1 eq) | 90 L (1.1 eq) |
| Reaction Temperature | -78°C | -75°C to -78°C | -75°C to -78°C |
| Addition Time | 30 min | 2-3 hours | 4-6 hours |
| Typical Yield (Intermediate) | 85-95% | 80-90% | 75-85% |
Table 2: Hydrolysis and Purification Data
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Production Scale (50kg) |
| Hydrolysis Reagent (6M HCl) | 100 mL | 10 L | 500 L |
| Reaction Time | 12-24 hours | 24-36 hours | 36-48 hours |
| Yield after Hydrolysis | 90-98% | 88-95% | 85-92% |
| Overall Yield | 76-93% | 70-85% | 64-78% |
| Purity after Recrystallization | >99% | >99% | >99% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Preventing decomposition of 3-Bromo-2,4,5-trifluorobenzoic acid during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2,4,5-trifluorobenzoic acid. The information provided is designed to help prevent the decomposition of the compound during storage and experimental procedures.
Troubleshooting Guides
This section addresses specific issues that users may encounter, providing potential causes and solutions.
Issue 1: Change in physical appearance of the solid compound (e.g., discoloration, clumping).
-
Potential Cause:
-
Moisture Absorption: The compound may be hygroscopic, leading to clumping. Absorbed moisture can also initiate slow hydrolysis of the acid functionality or potentially affect the halogen substituents.
-
Photodecomposition: Exposure to light, particularly UV radiation, can cause the degradation of halogenated aromatic compounds, often leading to discoloration.
-
Contamination: Accidental introduction of impurities during handling can alter the appearance of the compound.
-
-
Solutions:
-
Store the compound in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica gel).
-
Protect the compound from light by using an amber-colored vial or by storing it in a dark place.
-
Always use clean spatulas and equipment when handling the compound to prevent cross-contamination.
-
Issue 2: Inconsistent analytical results (e.g., new peaks in HPLC, changes in melting point).
-
Potential Cause:
-
Thermal Decomposition: Elevated temperatures can lead to the decarboxylation of aromatic carboxylic acids. For halogenated aromatic carboxylic acids, this process can occur at temperatures between 80-180°C, and in some cases, even lower over extended periods.[1]
-
Hydrolysis: The presence of water, especially in combination with acidic or basic conditions, can lead to the hydrolysis of the halogen substituents, particularly the bromo group, or the carboxylic acid group itself.
-
Photodegradation: Exposure to light can induce cleavage of the carbon-halogen bonds or other reactions, resulting in the formation of degradation products.
-
-
Solutions:
-
Avoid exposing the compound to high temperatures. If heating is necessary for an experimental procedure, it should be done for the shortest possible time and at the lowest effective temperature.
-
Ensure all solvents and reagents are anhydrous, especially when the compound is in solution.
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Conduct experiments under controlled lighting conditions, and store solutions in the dark when not in use.
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Issue 3: Poor solubility or unexpected reaction outcomes.
-
Potential Cause:
-
Degradation: The presence of degradation products can interfere with the solubility and reactivity of the compound.
-
Incorrect Solvent: The choice of solvent is critical for both solubility and stability. Protic solvents may participate in hydrolysis reactions.
-
-
Solutions:
-
Confirm the purity of the compound using a suitable analytical method (e.g., HPLC, NMR) before use.
-
Select a solvent in which the compound is both soluble and stable. For reactions, aprotic solvents are often preferable. If a protic solvent is necessary, consider the potential for solvolysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. Storing the container within a desiccator is also recommended to maintain a dry environment.
Q2: What are the primary degradation pathways for this compound?
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Thermal Decarboxylation: The loss of carbon dioxide upon heating to form 1-Bromo-2,4,5-trifluorobenzene. Aromatic acids can undergo decarboxylation at elevated temperatures, often above 100°C.[2]
-
Hydrolysis: Reaction with water can potentially lead to the substitution of the bromine or fluorine atoms with a hydroxyl group, or cleavage of the carboxylic acid group. The rate of hydrolysis can be influenced by pH.
-
Photodecomposition: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond upon exposure to UV light, leading to the formation of radical species and subsequent degradation products.
Q3: Are there any recommended stabilizers for this compound?
A3: There is no specific stabilizer documented for this compound. However, for aromatic compounds susceptible to oxidation, the addition of a small amount of an antioxidant can be beneficial. Phenolic antioxidants, such as BHT (butylated hydroxytoluene), are sometimes used. It is crucial to ensure that any potential stabilizer is compatible with the compound and does not interfere with downstream applications. The use of aromatic amine antioxidants is also a possibility in certain applications.
Q4: How can I check for the decomposition of my this compound sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to assess the purity of your sample and detect any degradation products. Developing a method that can separate the parent compound from potential impurities is crucial. Additionally, techniques like Thin Layer Chromatography (TLC) can provide a quick qualitative check for the presence of impurities.
Data Presentation
Table 1: Summary of Potential Degradation Factors and Prevention Strategies
| Degradation Factor | Potential Outcome | Prevention Strategy |
| Moisture | Hydrolysis of C-Br, C-F bonds, or -COOH group | Store in a tightly sealed container in a desiccator. Use anhydrous solvents. |
| Light (UV) | Photolytic cleavage of C-Br or C-F bonds | Store in an amber vial or in the dark. Conduct experiments under subdued light. |
| Heat | Thermal decarboxylation | Store at recommended 2-8°C. Avoid prolonged heating during experiments. |
| Contamination | Unpredictable side reactions and degradation | Use clean handling equipment. Store away from reactive chemicals. |
Experimental Protocols
Protocol: Accelerated Stability Study (Forced Degradation)
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
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Thermal Degradation: Place a solid sample of the compound in an oven at a controlled temperature (e.g., 60°C, 80°C). Also, heat a solution of the compound under reflux.
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Photodegradation: Expose a solution of the compound to a UV lamp with a known wavelength and intensity.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). For thermal and photostability, longer durations may be necessary.
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Sample Analysis:
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Neutralize the acidic and basic samples before analysis.
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Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
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Calculate the percentage of the remaining parent compound at each time point.
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Identify and quantify any significant degradation products. Mass spectrometry (LC-MS) can be used for structural elucidation of unknown peaks.
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Protocol: HPLC Method for Stability Indicating Assay
While a specific validated method for this compound is not published, a general reverse-phase HPLC method can be developed as a starting point.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to suppress ionization of the carboxylic acid). For example, start with a lower concentration of acetonitrile and gradually increase it.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength where the compound has maximum absorbance (this needs to be determined, but a starting point could be around 254 nm).
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[3][4]
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Troubleshooting workflow for suspected decomposition of this compound.
References
- 1. EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids - Google Patents [patents.google.com]
- 2. fiveable.me [fiveable.me]
- 3. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Trifluorobenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of the ortho-, meta-, and para-isomers of trifluorobenzoic acid. Understanding the distinct properties of these isomers is crucial for their effective application in organic synthesis, medicinal chemistry, and materials science. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the underlying principles governing their reactivity.
Introduction
Trifluorobenzoic acids are a class of substituted benzoic acids where a trifluoromethyl (-CF₃) group is present on the benzene ring. The position of this strongly electron-withdrawing group significantly influences the acidity of the carboxylic acid and the reactivity of both the carboxyl group and the aromatic ring. This guide focuses on the 2-, 3-, and 4-trifluorobenzoic acid isomers, providing a comparative analysis of their properties and reactivity in key chemical transformations.
Physicochemical Properties
The position of the trifluoromethyl group imparts distinct physical and chemical properties to each isomer. The table below summarizes their key physicochemical data.
| Property | 2-Trifluorobenzoic Acid | 3-Trifluorobenzoic Acid | 4-Trifluorobenzoic Acid | Benzoic Acid (for reference) |
| Molecular Formula | C₈H₅F₃O₂ | C₈H₅F₃O₂ | C₈H₅F₃O₂ | C₇H₆O₂ |
| Molecular Weight | 190.12 g/mol | 190.12 g/mol | 190.12 g/mol | 122.12 g/mol |
| Melting Point (°C) | 107-110 | 103-105 | 221-224 | 122.4 |
| Boiling Point (°C) | 247.5 at 753 mmHg | 253.3 at 760 mmHg | 255 | 249 |
| pKa in water | ~3.2 | ~3.7 | ~3.8 | 4.20 |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and methanol. | Sparingly soluble in water; soluble in organic solvents. | Soluble in water. | Sparingly soluble in cold water; soluble in hot water and organic solvents. |
Comparative Reactivity
The reactivity of the trifluorobenzoic acid isomers is primarily governed by the electronic and steric effects of the trifluoromethyl group.
Acidity:
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect (-I) stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid compared to benzoic acid. The proximity of the -CF₃ group to the carboxylic acid function dictates the magnitude of this effect.
The acidity of the isomers follows the order:
2-Trifluorobenzoic Acid > 3-Trifluorobenzoic Acid > 4-Trifluorobenzoic Acid > Benzoic Acid
This trend is a direct consequence of the inductive effect, which diminishes with distance. The ortho-isomer is the most acidic due to the -CF₃ group being closest to the carboxyl group, exerting the strongest electron-withdrawing effect.
Esterification and Amidation:
These reactions involve nucleophilic attack on the carbonyl carbon of the carboxylic acid. The reactivity in these transformations is influenced by both electronic and steric factors.
-
Electronic Effects: The electron-withdrawing -CF₃ group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Based on electronics alone, the reactivity should follow the order of acidity (2- > 3- > 4-).
-
Steric Effects: The bulky trifluoromethyl group in the ortho position (2-trifluorobenzoic acid) presents significant steric hindrance around the carboxylic acid group. This steric bulk can impede the approach of nucleophiles, such as alcohols or amines, thereby slowing down the reaction rate.
Therefore, the overall reactivity in esterification and amidation is a balance between these opposing effects. While the 2-isomer is electronically the most activated, it is also the most sterically hindered. In contrast, the 3- and 4-isomers are less sterically hindered, with their reactivity being primarily influenced by the electronic effects of the -CF₃ group. For many standard esterification and amidation reactions, the steric hindrance in the 2-isomer can be the dominant factor, leading to slower reaction rates compared to the 3- and 4-isomers.
Experimental Protocols
Below are general experimental protocols for the esterification and amidation of benzoic acids. These can be adapted for the trifluorobenzoic acid isomers, with the understanding that reaction times and conditions may need to be optimized, particularly for the sterically hindered 2-isomer.
1. Fischer Esterification (Acid-Catalyzed)
This method is a common procedure for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.
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Reagents:
-
Trifluorobenzoic acid isomer (1 equivalent)
-
Alcohol (e.g., methanol, ethanol; large excess, can be used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 equivalents)
-
-
Procedure:
-
To a round-bottom flask, add the trifluorobenzoic acid and the alcohol.
-
Carefully add the concentrated sulfuric acid while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 2-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, the excess alcohol is removed under reduced pressure.
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The residue is dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the unreacted acid and the catalyst, followed by washing with brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester.
-
The crude product can be purified by distillation or column chromatography.
-
2. Amidation using a Coupling Agent
This method is often preferred for forming amide bonds, especially when dealing with less reactive substrates or to avoid harsh reaction conditions.
-
Reagents:
-
Trifluorobenzoic acid isomer (1 equivalent)
-
Amine (1-1.2 equivalents)
-
Coupling agent (e.g., DCC, EDC; 1-1.2 equivalents)
-
Base (e.g., triethylamine, DIPEA; 1-2 equivalents)
-
Anhydrous aprotic solvent (e.g., dichloromethane, DMF)
-
-
Procedure:
-
Dissolve the trifluorobenzoic acid in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base and the amine to the solution.
-
In a separate flask, dissolve the coupling agent in the anhydrous solvent.
-
Add the solution of the coupling agent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for a specified period (e.g., 4-24 hours), monitoring the progress by TLC.
-
Filter the reaction mixture to remove any precipitated by-products (e.g., DCU if DCC is used).
-
Wash the filtrate with an acidic aqueous solution (e.g., 1M HCl), followed by a basic aqueous solution (e.g., saturated NaHCO₃), and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
-
Visualizing Reactivity Principles
The following diagrams illustrate the key factors influencing the reactivity of trifluorobenzoic acid isomers.
Caption: Electronic effect of the trifluoromethyl group on acidity.
Caption: Opposing electronic and steric effects on reactivity.
Conclusion
The reactivity of trifluorobenzoic acid isomers is a nuanced interplay of electronic and steric effects. While the electron-withdrawing trifluoromethyl group universally enhances the acidity of the carboxylic acid, its positional influence on reactions like esterification and amidation is more complex. The 2-isomer, though electronically activated, suffers from significant steric hindrance, which can dominate its reactivity profile. In contrast, the 3- and 4-isomers offer a balance of electronic activation without the pronounced steric impediment of the ortho-substituent. A thorough understanding of these principles is essential for selecting the appropriate isomer and optimizing reaction conditions to achieve desired outcomes in synthetic applications.
Validating the Structure of 3-Bromo-2,4,5-trifluorobenzoic Acid: A Comparative Guide to NMR Spectroscopy
For Immediate Release
This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 3-Bromo-2,4,5-trifluorobenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document outlines the expected spectral data, offers a comprehensive experimental protocol, and contrasts NMR with other analytical techniques.
Structural Elucidation by NMR: A Predictive Analysis
Due to the absence of a publicly available, fully assigned NMR spectrum for this compound, this guide presents a predicted analysis based on established principles of NMR spectroscopy and comparative data from structurally similar compounds. The unique substitution pattern of this compound is anticipated to yield a distinct set of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, which collectively provide unambiguous confirmation of its structure.
The key to this validation lies in the analysis of chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities. The single proton on the aromatic ring, coupled with the three distinct fluorine atoms, will generate a highly informative spectral fingerprint.
Predicted NMR Data for this compound
The following table summarizes the anticipated NMR data for the target molecule. These predictions are derived from the analysis of related compounds and theoretical considerations.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | H-6 | 7.5 - 8.0 | Doublet of Doublets of Doublets (ddd) | J(H-F⁵) ≈ 8-10, J(H-F⁴) ≈ 5-7, J(H-F²) ≈ 1-2 |
| ¹⁹F | F-2 | -130 to -140 | Doublet of Doublets (dd) | J(F²-F³) ≈ 20, J(F²-H⁶) ≈ 1-2 |
| ¹⁹F | F-4 | -145 to -155 | Doublet of Doublets of Doublets (ddd) | J(F⁴-F⁵) ≈ 20, J(F⁴-F³) ≈ 20, J(F⁴-H⁶) ≈ 5-7 |
| ¹⁹F | F-5 | -155 to -165 | Doublet of Doublets (dd) | J(F⁵-F⁴) ≈ 20, J(F⁵-H⁶) ≈ 8-10 |
| ¹³C | C-1 | ~120 | Complex Multiplet | - |
| ¹³C | C-2 | ~150 (d) | Doublet | ¹J(C-F) ≈ 250 |
| ¹³C | C-3 | ~110 | Complex Multiplet | - |
| ¹³C | C-4 | ~155 (d) | Doublet | ¹J(C-F) ≈ 250 |
| ¹³C | C-5 | ~145 (d) | Doublet | ¹J(C-F) ≈ 250 |
| ¹³C | C-6 | ~125 | Complex Multiplet | - |
| ¹³C | COOH | ~165 | Singlet | - |
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, other analytical methods can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement. | Does not provide detailed structural connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H, C-F, C-Br). | Fast, non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Definitive 3D structure of a single crystal. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Protocols for NMR Analysis
Acquiring high-quality NMR data is crucial for accurate structural validation. The following is a generalized protocol for the analysis of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis is required.
2. ¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The expected spectrum should show a single multiplet in the aromatic region. The fine structure of this multiplet will be critical for confirming the coupling to the three fluorine atoms.
3. ¹⁹F NMR Spectroscopy:
-
Acquire a one-dimensional ¹⁹F NMR spectrum. ¹H decoupling may be used to simplify the spectra, but the coupled spectrum is more informative.
-
Three distinct multiplets are expected, and their coupling patterns will be key to assigning the positions of the fluorine atoms.
4. ¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Expect to observe seven distinct carbon signals. The carbons directly bonded to fluorine will appear as doublets with large one-bond C-F coupling constants.
5. 2D NMR Spectroscopy (Optional but Recommended):
-
COSY (Correlation Spectroscopy): While not highly informative for a single proton system, it can confirm the absence of other proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate the aromatic proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between the proton and neighboring carbons, and potentially between fluorine atoms and carbons.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for the structural validation of this compound using NMR.
Caption: Workflow for NMR-based structural validation of the target molecule.
Caption: Logical flow from NMR data to structural confirmation.
A Comparative Guide to the LC-MS Analysis of 3-Bromo-2,4,5-trifluorobenzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the quantitative analysis of 3-Bromo-2,4,5-trifluorobenzoic acid and its derivatives. The information presented is supported by experimental data to aid in method selection and development for research, quality control, and pharmacokinetic studies.
Introduction
This compound is a halogenated aromatic carboxylic acid used as a building block in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and sensitive quantification of this compound and its derivatives is crucial for process monitoring, impurity profiling, and metabolic studies. LC-MS has emerged as a powerful tool for this purpose due to its high sensitivity and selectivity. This guide will delve into the specifics of LC-MS analysis and compare its performance with alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS Analysis of this compound
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers unparalleled sensitivity and specificity for the analysis of this compound. The inherent selectivity of mass spectrometry allows for the detection of the target analyte even in complex matrices.
Expected Mass Spectra
The molecular weight of this compound (C7H2BrF3O2) is 254.99 g/mol . Due to the isotopic distribution of bromine (79Br and 81Br), the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units. In negative ion electrospray ionization (ESI) mode, the deprotonated molecule [M-H]- would be observed at m/z 253 and 255.
Chromatographic Conditions
A reversed-phase C18 column is typically suitable for the separation of halogenated benzoic acids. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid to improve peak shape) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.
Comparison of Analytical Methods
The choice of an analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (r²) | Key Advantages | Key Limitations |
| LC-MS/MS | 0.01 ng/mL - 1 ng/mL | 0.1 ng/mL - 10 ng/mL | > 0.99 | High sensitivity and selectivity, suitable for complex matrices. | Higher equipment and operational costs, potential for ion suppression. |
| HPLC-UV | 10 ng/mL - 1 µg/mL | 50 ng/mL - 5 µg/mL | > 0.999 | Robust, widely available, cost-effective. | Moderate sensitivity, potential for matrix interference. |
| GC-MS | 10 ng/mL (SIM mode) | 50 ng/mL (SIM mode) | > 0.99 | High resolution for volatile compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Capillary Electrophoresis (CE) | Similar to HPLC-UV | Similar to HPLC-UV | > 0.99 | High separation efficiency, low sample and reagent consumption. | Lower sensitivity compared to LC-MS, reproducibility can be challenging. |
Analysis of Derivatives
In many applications, this compound is analyzed in the form of its derivatives, such as esters or amides. LC-MS is well-suited for the analysis of these derivatives, and the fragmentation patterns observed in MS/MS can provide valuable structural information.
Derivatization for Enhanced LC-MS Sensitivity
For trace-level analysis, derivatization of the carboxylic acid group can significantly enhance the ionization efficiency and, consequently, the sensitivity of the LC-MS method. Several reagents can be used for this purpose.
| Derivatization Reagent | Reaction Principle | Advantages for LC-MS |
| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | Amide bond formation | Introduces a quaternary amine for enhanced positive ionization and a bromine atom for a characteristic isotopic signature.[1] |
| Tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) reagents | Amide bond formation | Adds a permanently charged phosphonium group, leading to excellent ionization in positive ESI mode. |
| o-Phenylenediamine (OPD) | Condensation reaction | Forms a benzimidazole derivative that ionizes well in positive ESI mode.[2] |
Experimental Protocols
Sample Preparation for LC-MS Analysis
A generic sample preparation protocol for the analysis of this compound in a solid sample is as follows:
-
Weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Vortex the sample to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution to the desired concentration with the initial mobile phase.
-
Inject an aliquot of the final solution into the LC-MS system.
General LC-MS/MS Method
-
LC System: UHPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over the course of the run to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30 - 40 °C
-
Injection Volume: 1 - 5 µL
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. For this compound, the transition from the precursor ion (m/z 253 or 255) to a specific product ion would be monitored.
Workflow and Pathway Diagrams
Caption: Experimental workflow for LC-MS analysis.
Caption: Derivatization pathway for enhanced LC-MS analysis.
References
Navigating Purity Analysis: A Comparative Guide to HPLC for 3-Bromo-2,4,5-trifluorobenzoic Acid
In the landscape of pharmaceutical development and chemical research, the purity of intermediates is paramount to the safety and efficacy of the final product. For compounds like 3-Bromo-2,4,5-trifluorobenzoic acid, a key building block in the synthesis of novel therapeutics, rigorous purity assessment is a critical quality control step. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides a comprehensive comparison of HPLC with other analytical methods, supported by a detailed experimental protocol for the purity determination of this compound.
Comparative Analysis of Purity Determination Methods
While HPLC is a versatile and common method for purity analysis, other techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) offer alternative approaches, each with distinct advantages and limitations. The choice of method often depends on the properties of the analyte and potential impurities, as well as the specific requirements of the analysis.
| Analytical Method | Principle | Information Obtained | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative purity (% area), detection, and quantification of non-volatile impurities.[1][2] | High resolution, sensitivity, and specificity for impurity profiling.[3] Suitable for non-volatile and thermally labile compounds.[1] | Requires a reference standard for absolute quantification.[3] More expensive in terms of instrumentation and solvents.[3] |
| Gas Chromatography (GC) | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase. | Detection and quantification of volatile impurities. | High sensitivity for volatile and thermally stable compounds.[4] Can be coupled with Mass Spectrometry (MS) for impurity identification.[2] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Direct determination of purity by comparing the integral of the analyte signal to that of a certified internal standard of known purity.[2] | Absolute purity determination without the need for a specific analyte reference standard. Provides structural information.[4] | A primary analytical method that is non-destructive.[2][4] Highly accurate and precise. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. |
Experimental Protocol: Purity Analysis of this compound by HPLC
This protocol outlines a general method for the purity determination of this compound using reversed-phase HPLC with UV detection. Optimization of the chromatographic conditions may be required for specific samples and impurity profiles.
1. Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Reference standard of this compound
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical starting point is a linear gradient from 70% A and 30% B to 100% B over 15-20 minutes.[2] The gradient should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm (or a wavelength determined by UV scan of the analyte)
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the this compound sample to be analyzed.
-
Blank: Use the mobile phase as a blank.
4. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the blank solution to ensure that there are no interfering peaks from the solvent.
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time reproducibility, peak area repeatability).
-
Inject the sample solution.
-
After the analysis, process the chromatograms using appropriate software.
5. Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for the HPLC Purity Analysis of this compound.
Logical Selection of an Analytical Method
The decision-making process for selecting the most appropriate analytical technique for purity assessment involves considering the nature of potential impurities.
Caption: Decision tree for selecting an analytical method for purity determination.
References
A Comparative Spectroscopic Guide to 3-Bromo-2,4,5-trifluorobenzoic Acid and Its Isomers
This guide offers a detailed spectroscopic comparison of 3-Bromo-2,4,5-trifluorobenzoic acid and its positional isomers. Tailored for researchers, scientists, and professionals in drug development, this document provides a framework for the identification and differentiation of these closely related compounds through an analysis of their mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data. While experimental data for these specific isomers is limited in publicly available literature, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds.
Spectroscopic Data Summary
The following tables summarize the predicted and expected quantitative data from mass spectrometry, IR spectroscopy, and ¹H, ¹³C, and ¹⁹F NMR spectroscopy for this compound and its selected isomers. These predictions are based on the known effects of bromine and fluorine substituents on the benzene ring.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Patterns (m/z) |
| This compound | C₇H₂BrF₃O₂ | 254.99 | M⁺ and [M+2]⁺ isotopic peaks of nearly equal intensity are expected due to the natural abundance of ⁷⁹Br and ⁸¹Br.[1] Other fragments may include loss of -OH, -COOH, and Br. |
| 2-Bromo-3,4,5-trifluorobenzoic acid | C₇H₂BrF₃O₂ | 254.99 | Similar to the 3-bromo isomer, with characteristic M⁺ and [M+2]⁺ peaks . Fragmentation patterns will be influenced by the different substitution pattern. |
| 4-Bromo-2,3,5-trifluorobenzoic acid | C₇H₂BrF₃O₂ | 254.99 | Expect M⁺ and [M+2]⁺ peaks . The relative intensities of fragment ions may differ from other isomers. |
| 5-Bromo-2,3,4-trifluorobenzoic acid | C₇H₂BrF₃O₂ | 254.99 | The M⁺ and [M+2]⁺ isotopic pattern will be the most telling feature. Subtle differences in fragmentation can be expected. |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (cm⁻¹) | 2-Bromo-3,4,5-trifluorobenzoic acid (cm⁻¹) | 4-Bromo-2,3,5-trifluorobenzoic acid (cm⁻¹) | 5-Bromo-2,3,4-trifluorobenzoic acid (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | ~3200-2500 (broad) | ~3200-2500 (broad) | ~3200-2500 (broad) | ~3200-2500 (broad) |
| C=O Stretch (Carboxylic Acid) | ~1720-1680 | ~1720-1680 | ~1720-1680 | ~1720-1680 |
| C=C Stretch (Aromatic) | ~1600-1450 | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-F Stretch | ~1300-1000 | ~1300-1000 | ~1300-1000 | ~1300-1000 |
| C-Br Stretch | ~700-500 | ~700-500 | ~700-500 | ~700-500 |
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) in a Standard Deuterated Solvent (e.g., DMSO-d₆)
| Compound | Aromatic-H | Carboxylic Acid-H |
| This compound | ~7.5-8.5 (doublet of doublets or more complex multiplet) | ~13 |
| 2-Bromo-3,4,5-trifluorobenzoic acid | ~7.5-8.5 (singlet or narrowly split multiplet) | ~13 |
| 4-Bromo-2,3,5-trifluorobenzoic acid | ~7.5-8.5 (singlet or narrowly split multiplet) | ~13 |
| 5-Bromo-2,3,4-trifluorobenzoic acid | ~7.5-8.5 (doublet or more complex multiplet) | ~13 |
Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in a Standard Deuterated Solvent (e.g., DMSO-d₆)
| Compound | C=O | Aromatic C-Br | Aromatic C-F | Aromatic C-H | Aromatic C-COOH |
| This compound | ~165 | ~110-120 | ~140-160 (with C-F coupling) | ~115-130 (with C-F and C-H coupling) | ~125-135 |
| 2-Bromo-3,4,5-trifluorobenzoic acid | ~165 | ~110-120 | ~140-160 (with C-F coupling) | ~115-130 (with C-F and C-H coupling) | ~125-135 |
| 4-Bromo-2,3,5-trifluorobenzoic acid | ~165 | ~110-120 | ~140-160 (with C-F coupling) | ~115-130 (with C-F and C-H coupling) | ~125-135 |
| 5-Bromo-2,3,4-trifluorobenzoic acid | ~165 | ~110-120 | ~140-160 (with C-F coupling) | ~115-130 (with C-F and C-H coupling) | ~125-135 |
Table 5: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm) Referenced to a Standard (e.g., CFCl₃)
| Compound | Fluorine Environments |
| This compound | Three distinct signals expected, with chemical shifts influenced by the ortho, meta, and para relationships to the bromine and carboxylic acid groups. Expect complex splitting patterns due to F-F and F-H couplings. |
| 2-Bromo-3,4,5-trifluorobenzoic acid | Three distinct signals with different chemical shifts and coupling constants compared to the 3-bromo isomer due to the altered substituent positions. |
| 4-Bromo-2,3,5-trifluorobenzoic acid | Three distinct fluorine signals are anticipated, each with a unique chemical shift and coupling pattern. |
| 5-Bromo-2,3,4-trifluorobenzoic acid | Three distinct fluorine environments will result in three separate signals in the ¹⁹F NMR spectrum. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the chemical structure and differentiate between isomers.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR, or 20-50 mg for ¹³C and ¹⁹F NMR, in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, a wider spectral width than for ¹H, and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F channel.
-
Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling may be applied to simplify the spectra.
-
¹⁹F NMR has a wide chemical shift range, so a large spectral width should be set.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard for ¹⁹F.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique that typically keeps the molecular ion intact.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (and its isotopic pattern) and major fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of this compound isomers.
Caption: Workflow for the spectroscopic differentiation of bromo-trifluorobenzoic acid isomers.
References
Navigating Regio-selectivity: A Comparative Guide to the Reactions of 3-Bromo-2,4,5-trifluorobenzoic Acid
For researchers, scientists, and professionals in drug development, the predictable and selective functionalization of complex aromatic scaffolds is a cornerstone of modern synthetic chemistry. 3-Bromo-2,4,5-trifluorobenzoic acid stands as a versatile building block, offering multiple reaction sites. This guide provides a comparative analysis of its regio-selective reactions, supported by available experimental data, to aid in the strategic design of synthetic routes.
The reactivity of this compound is primarily dictated by the interplay of its five substituents: a bromine atom, three fluorine atoms, and a carboxylic acid group. These groups, with their distinct electronic and steric properties, direct the outcome of two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling: The Dominance of the C-Br Bond
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of carbon-halogen bonds generally follows the trend of C-I > C-Br > C-Cl > C-F. This is attributed to the bond dissociation energies, with the weaker C-Br bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.
Consequently, in reactions involving this compound, the bromine atom is the primary site of reaction. This high degree of regio-selectivity allows for the targeted introduction of aryl, heteroaryl, or alkyl groups at the C3 position.
Table 1: Comparison of Halogen Reactivity in Suzuki-Miyaura Coupling
| Halogen | Bond Dissociation Energy (kcal/mol) | Relative Reactivity | Expected Outcome for this compound |
| C-F | ~116 | Lowest | Unreactive under standard conditions |
| C-Cl | ~96 | Low | Generally unreactive in the presence of bromine |
| C-Br | ~81 | High | Selective coupling at the C3 position |
| C-I | ~65 | Highest | (Not present in the molecule) |
While specific experimental data for the Suzuki coupling of this compound is not extensively published in readily available literature, the established principles of palladium catalysis strongly predict selective reaction at the C-Br bond. For a general understanding, the experimental protocol for a similar, less complex substrate is provided below.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides
This protocol is adapted from established procedures for aryl bromides and serves as a starting point for the optimization of reactions with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/water mixture)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Nucleophilic Aromatic Substitution (SNAr): A More Complex Regio-selective Landscape
In contrast to palladium-catalyzed reactions, the regio-selectivity of nucleophilic aromatic substitution (SNAr) on this compound is more nuanced. In SNAr reactions on electron-deficient aromatic rings, the reactivity of halogens is often the reverse of that in cross-coupling: F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom, making the attached carbon more electrophilic.
The three fluorine atoms and the carboxylic acid group in this compound are all electron-withdrawing, activating the aromatic ring for nucleophilic attack. The position of this attack is governed by the ability of the substituents to stabilize the negative charge of the intermediate Meisenheimer complex. Generally, substitution occurs preferentially at positions para or ortho to the strongest electron-withdrawing groups.
In the case of this compound, the carboxylic acid group at C1, and the fluorine atoms at C2, C4, and C5 all contribute to the electron-deficient nature of the ring. The fluorine atom at the C4 position is para to the carboxylic acid and ortho to the fluorine at C5, making it a likely site for nucleophilic attack.
Key literature on the conversion of this compound to 8-bromoquinolonecarboxylic acids involves a nucleophilic substitution reaction with an amine. This transformation proceeds via displacement of the fluorine atom at the C2 position, which is ortho to both the bromine and the carboxylic acid group. This is followed by a cyclization reaction.
Table 2: Predicted Regio-selectivity in SNAr Reactions of this compound
| Position of Halogen | Activating Groups (Ortho/Para) | Predicted Reactivity with Nucleophiles |
| C2-F | COOH (ortho), F at C5 (meta), Br (ortho) | Susceptible to substitution |
| C3-Br | F at C2 (ortho), F at C4 (ortho) | Less reactive than fluorine in SNAr |
| C4-F | COOH (para), F at C5 (ortho), Br (ortho) | Highly susceptible to substitution |
| C5-F | F at C4 (ortho) | Susceptible to substitution |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines
This protocol is based on the synthesis of quinolone precursors from polyhalogenated benzoic acids.
Materials:
-
This compound (1.0 equiv)
-
Amine (2.0-3.0 equiv)
-
Base (e.g., K₂CO₃, Et₃N) (2.0-3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, DMSO)
Procedure:
-
Dissolve this compound in the anhydrous polar aprotic solvent in a reaction vessel.
-
Add the base and the amine to the solution.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and stir for the required time (typically 12-48 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
The regio-selective functionalization of this compound is highly dependent on the choice of reaction conditions. For the synthesis of biaryl compounds via C-C bond formation, palladium-catalyzed cross-coupling reactions offer a reliable method for selective substitution at the C-Br bond. In contrast, for the introduction of heteroatom nucleophiles, SNAr reactions are effective, with substitution predicted to occur preferentially at one of the activated C-F positions, most notably at C2 or C4. A thorough understanding of these competing reactivities is essential for the efficient and predictable synthesis of complex molecules for applications in drug discovery and materials science.
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-2,4,5-trifluorobenzoic acid
This guide provides immediate, essential safety and logistical information for handling 3-Bromo-2,4,5-trifluorobenzoic acid in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications |
| Eyes/Face | Chemical safety goggles and face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when there is a risk of splashing.[4][5][6] |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[4][7] Always check the manufacturer's guidelines for chemical compatibility. |
| Body | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron is necessary.[4][5][7] |
| Respiratory | NIOSH-approved respirator | A respirator is necessary if working outside of a fume hood or if dust formation is likely.[2][4] The type of cartridge should be appropriate for organic vapors and acid gases. |
| Feet | Closed-toe shoes | Shoes should fully cover the feet to protect against spills. |
Operational Plan for Handling
Safe handling of this compound requires a systematic approach to minimize the risk of exposure and accidents. The following step-by-step protocol must be followed.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[5]
-
Don Appropriate PPE: Put on all required PPE as detailed in Table 1.
-
Prepare Work Area: Ensure that all work with this chemical is conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][7] The work surface should be clean and uncluttered.
-
Assemble Equipment: Gather all necessary glassware, reagents, and equipment before starting the experiment.
-
Weighing: Carefully weigh the solid chemical in the fume hood. Avoid generating dust.[8] Use a spatula for transfers.
-
Procedure: Add the chemical to the reaction vessel slowly and carefully. If dissolving, add the solid to the solvent.
-
Monitoring: Continuously monitor the experiment for any unexpected changes.
-
Decontamination: After the procedure is complete, decontaminate all glassware and equipment that came into contact with the chemical.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, according to the disposal plan outlined below.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[2]
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Container | Disposal Procedure |
| Unused Solid Chemical | Labeled, sealed waste container | Collect in a clearly labeled, sealed container for hazardous waste. |
| Contaminated Labware (e.g., gloves, wipes) | Labeled, sealed waste bag | Place in a designated, sealed bag for solid chemical waste. |
| Contaminated Glassware | N/A | Rinse with an appropriate solvent in a fume hood. The rinsate should be collected as hazardous waste. |
| Liquid Waste (solutions containing the chemical) | Labeled, sealed waste container | Collect in a designated, sealed container for halogenated organic waste. |
Step-by-Step Disposal Protocol:
-
Segregate Waste: Keep halogenated organic waste separate from other waste streams.
-
Container Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name and associated hazards.[5]
-
Solid Waste: Unused or waste this compound should be collected in a designated, sealed container.[3][9]
-
Liquid Waste: Solutions containing the chemical should be collected in a separate, sealed container for halogenated organic waste.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves and paper towels, must be placed in a sealed waste bag for solid chemical waste.
-
Licensed Disposal: Arrange for the collection and disposal of all waste by a licensed hazardous waste disposal company.[2] Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. chemical-label.com [chemical-label.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 6. safeti.com [safeti.com]
- 7. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
